3-Fluoropentylindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16FN |
|---|---|
Molecular Weight |
205.27 g/mol |
IUPAC Name |
1-(3-fluoropentyl)indole |
InChI |
InChI=1S/C13H16FN/c1-2-12(14)8-10-15-9-7-11-5-3-4-6-13(11)15/h3-7,9,12H,2,8,10H2,1H3 |
InChI Key |
DJQBLVURAATKGQ-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=CC2=CC=CC=C21)F |
Canonical SMILES |
CCC(CCN1C=CC2=CC=CC=C21)F |
Synonyms |
1-(3-fluoropentyl)-1H-indole |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fluorinated Synthetic Cannabinoids: The Case of 5F-MDMB-PINACA
Abstract: Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of new psychoactive substances (NPS).[1][2] Among these, fluorinated compounds have become particularly prominent. Understanding their mechanism of action at a molecular level is critical for researchers, clinicians, and drug development professionals. This guide provides an in-depth technical overview of the in vitro methodologies used to characterize these compounds, using the potent and widely studied SCRA, 5F-MDMB-PINACA (also known as 5F-ADB), as a representative example. We will dissect the core experimental workflows that determine receptor binding affinity, functional efficacy, and downstream signaling pathways, providing both the theoretical basis and practical, step-by-step protocols.
Introduction: The Rise of Fluorinated Synthetic Cannabinoids
The landscape of recreational drugs has been dramatically altered by the continuous emergence of NPS, with SCRAs being one of the largest and most dynamic classes.[1][2] These substances, often found in products marketed as "K2" or "Spice," are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] However, they often exhibit pharmacological properties that are vastly different from THC, leading to severe and unpredictable toxic effects.[1][2]
5F-MDMB-PINACA is a third-generation SCRA that has been associated with numerous fatalities worldwide.[1][2] Its structure, characterized by an indazole core, a fluorinated pentyl chain, and a tert-butyl carboxamide moiety, confers high potency and efficacy at the cannabinoid receptors. This guide will use 5F-MDMB-PINACA to illustrate the essential in vitro assays required to build a comprehensive pharmacological profile of a novel SCRA.
Part 1: Quantifying Receptor Affinity with Radioligand Binding Assays
The initial step in characterizing any new ligand is to determine its affinity for its molecular targets—in this case, the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Affinity, quantified as the inhibition constant (Kᵢ), describes the strength of the binding interaction. A lower Kᵢ value indicates a higher affinity.
Causality Behind the Method: The gold-standard method for determining binding affinity is the competitive radioligand binding assay.[3] This technique leverages a radiolabeled ligand (e.g., [³H]CP-55,940) with known high affinity for the receptor. The test compound (5F-MDMB-PINACA) is introduced at increasing concentrations to compete with the radioligand for the same binding site. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value. This value is then converted to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[1]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Culture HEK293 cells (or other suitable host cells) stably expressing human CB1 or CB2 receptors.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford or BCA assay).
-
-
Assay Execution:
-
In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-20 µg) to each well.
-
Add a fixed concentration of the radioligand [³H]CP-55,940 (typically near its Kₑ value, e.g., 0.5-1.0 nM).
-
Add the unlabeled test compound (5F-MDMB-PINACA) across a range of concentrations (e.g., 10⁻¹² to 10⁻⁵ M).
-
Controls:
-
Total Binding: Wells with membranes and radioligand only.
-
Non-Specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of a potent, unlabeled cannabinoid agonist (e.g., 10 µM WIN-55,212-2) to saturate all specific binding sites.
-
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C glass fiber filter mats, which trap the membranes.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))
-
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
-
Data Presentation: 5F-MDMB-PINACA Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Source |
| 5F-MDMB-PINACA | CB1 | 0.42 | [1] |
| Δ⁹-THC (Reference) | CB1 | 34 | [1] |
This data demonstrates that 5F-MDMB-PINACA binds to the CB1 receptor with approximately 80-fold higher affinity than THC, highlighting its potent nature.[1]
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Part 2: Assessing Functional Activity and Downstream Signaling
High affinity does not provide information about the functional consequence of binding. The ligand could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). A series of functional assays are required to determine a compound's efficacy (Eₘₐₓ) and potency (EC₅₀).
G-Protein Activation: The [³⁵S]GTPγS Binding Assay
Causality Behind the Method: CB1 and CB2 are G-protein coupled receptors (GPCRs), primarily coupling to the Gᵢ/ₒ family of G-proteins.[4] Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, initiating the signaling cascade.[5] The [³⁵S]GTPγS binding assay measures this primary activation step.[5][6] It uses a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, which binds irreversibly to activated Gα subunits. The amount of incorporated radioactivity is directly proportional to the level of G-protein activation by the agonist.[5]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Reagent Preparation:
-
Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
Add GDP (e.g., 10-30 µM) to the assay buffer to ensure G-proteins are in their inactive state at baseline.
-
Prepare a solution of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Assay Execution:
-
In a 96-well plate, add membranes (20-40 µg), assay buffer with GDP, and varying concentrations of the test compound (5F-MDMB-PINACA).
-
Controls:
-
Basal Binding: Membranes and buffer only.
-
Stimulated Control: Membranes with a saturating concentration of a known full agonist (e.g., CP-55,940).
-
Antagonist Confirmation: To confirm CB1-specific action, co-incubate the test compound with a CB1-selective antagonist like rimonabant.[1]
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate for 60 minutes at 30°C.
-
-
Termination and Counting:
-
Terminate the reaction by rapid vacuum filtration through GF/B filter mats.
-
Wash filters with ice-cold buffer.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Efficacy is often expressed relative to a standard full agonist.
-
Data Presentation: 5F-MDMB-PINACA G-Protein Activation
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of CP-55,940) | Source |
| 5F-MDMB-PINACA | CB1 | 2.3 | ≥100% | [1] |
| Δ⁹-THC (Reference) | CB1 | 408 | ~50-60% (Partial Agonist) | [1] |
These results show 5F-MDMB-PINACA is not only vastly more potent than THC at activating G-proteins but is also a full agonist, capable of stimulating the maximum possible response from the receptor system. THC, in contrast, is a partial agonist.[1]
Diagram: G-Protein Activation Cycle
Caption: Agonist-induced G-protein activation measured by [³⁵S]GTPγS binding.
G-Protein Independent Signaling: β-Arrestin Recruitment
Causality Behind the Method: GPCR signaling is not limited to G-proteins. Upon activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of proteins called arrestins (specifically β-arrestin 1 and 2). β-arrestin binding uncouples the receptor from G-proteins (desensitization) and initiates a separate wave of signaling, often related to receptor internalization and activation of pathways like MAP kinases. Some ligands can preferentially activate one pathway over the other, a phenomenon known as "biased agonism."
Modern assays, such as enzyme fragment complementation (EFC), are used to quantify β-arrestin recruitment.[7] In this system (e.g., DiscoverX PathHunter), the receptor is fused to a small enzyme fragment (ProLink, PK) and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[7] When the agonist brings the receptor and β-arrestin into close proximity, the fragments complement, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[7]
Experimental Protocol: β-Arrestin Recruitment Assay (EFC)
-
Cell Culture:
-
Use an engineered cell line co-expressing the CB1 receptor fused to PK and β-arrestin 2 fused to EA.
-
Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
-
Assay Execution:
-
Prepare serial dilutions of the test compound (5F-MDMB-PINACA) in assay buffer.
-
Add the compound to the cells and incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection reagent mixture, which contains the chemiluminescent substrate (e.g., Galacton Star) and an enhancer.[7]
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
Data Presentation: 5F-MDMB-PINACA β-Arrestin Recruitment
While specific β-arrestin recruitment data for 5F-MDMB-PINACA is less commonly published in direct comparison tables, studies on related potent SCRAs show they are typically robust activators of this pathway, often with high efficacy.[8] For many SCRAs, the potency for β-arrestin recruitment (EC₅₀) is in the low nanomolar range, similar to their potency for G-protein activation.[8]
Diagram: β-Arrestin Recruitment Assay (EFC)
Caption: Principle of the Enzyme Fragment Complementation (EFC) assay.
Part 3: Synthesis and Interpretation
By integrating the data from these core in vitro assays, a clear mechanistic portrait of 5F-MDMB-PINACA emerges:
-
High Affinity: It binds to the CB1 receptor with sub-nanomolar affinity, far exceeding that of THC.[1] This means that very low concentrations are required to occupy a significant proportion of receptors.
-
Potent and Full Agonism: It is a highly potent and full agonist at the CB1 receptor in terms of G-protein activation.[1] Unlike the partial agonism of THC, 5F-MDMB-PINACA can drive the receptor system to its maximum signaling capacity, a key factor believed to contribute to its severe toxicity.
-
Robust Downstream Signaling: It strongly activates G-protein-independent pathways, such as β-arrestin recruitment. This dual action can lead to rapid receptor desensitization and internalization, potentially altering the long-term cellular response to cannabinoid signaling.[2]
The combination of extremely high affinity and high efficacy across multiple signaling pathways provides a molecular explanation for the profound and often dangerous physiological effects observed with 5F-MDMB-PINACA and related SCRAs compared to cannabis. These in vitro tools are therefore indispensable for the rapid characterization of new compounds, providing crucial data for toxicological risk assessment and the development of potential therapeutic interventions.
References
-
Cannaert, A., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. PubMed Central. [Link]
-
Giorgetti, A., et al. (2021). 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. ResearchGate. [Link]
-
Vaccaro, G., et al. (2025). Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches. Drug Testing and Analysis. [Link]
-
Al-Ghamdi, M., et al. (2023). The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2. National Institutes of Health. [Link]
-
Mardal, M., et al. (2020). Identification of Synthetic Cannabinoid 5F-ADB (5F-MDMB-PINACA) and Its Metabolite in Urine Sample. The Journal of Pure and Applied Chemistry Research. [Link]
-
Finlay, D. B., et al. (2022). Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues. ACS Chemical Neuroscience. [Link]
-
Cannaert, A., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. PubMed. [Link]
-
Vaccaro, G., et al. (2025). Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F-MDMB-PINACA from Seized Prison Paper Using Ultra-Performance Liquid Chromatography-Mass Spectrometry Approaches. University of Hertfordshire Research Profiles. [Link]
-
Rocamora-Salvat, H., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. MDPI. [Link]
-
Vaccaro, G., et al. (2025). (PDF) Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F-MDMB-PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography-Mass Spectrometry Approaches. ResearchGate. [Link]
-
DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. [Link]
-
Cannaert, A., et al. (2021). Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids. ACS Chemical Neuroscience. [Link]
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Maccarrone, M., et al. (2018). (PDF) Assay of CB1 Receptor Binding. ResearchGate. [Link]
-
Wehrman, T., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. [Link]
Sources
- 1. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Preclinical Investigation of 3-Fluoropentylindole (3F-PI)
Introduction & Executive Summary
3-Fluoropentylindole (3F-PI) represents a specific structural subclass of synthetic cannabinoid receptor agonists (SCRAs). While terminal fluorination (e.g., 5-fluoropentyl in AM-2201) is a common strategy to increase potency and prolong half-life by blocking
This guide provides a rigorous framework for investigating 3F-PI. Unlike standard toxicology screenings, this protocol focuses on Structure-Activity Relationship (SAR) validation, specifically comparing the 3-fluoro positional isomer against the 5-fluoro standard and the non-fluorinated parent.
Key Investigational Objectives
-
Cannabimimetic Activity: Validation of CB1 receptor agonism via the Murine Tetrad Assay.
-
Metabolic Stability: Determining if 3-position fluorination functions as a metabolic block or introduces toxicity (e.g., fluoroacetate formation).
-
Neurotoxicity: Telemetric monitoring for seizure thresholds, a known risk of high-potency SCRAs.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the investigation, linking receptor binding to behavioral phenotype and metabolic fate.
Caption: Integrated workflow for SCRA characterization, moving from molecular mechanism (CB1 agonism) to systemic phenotype (Tetrad) and toxicity (Telemetry).
Module A: The Cannabinoid Tetrad Assay (Gold Standard)
The "Tetrad" is the requisite battery for confirming cannabinoid activity.[1] It assesses four distinct physiological effects mediated by CB1 receptors: hypolocomotion, catalepsy, hypothermia, and analgesia .[1]
Experimental Design
-
Species: C57BL/6J Mice (Male, 8-10 weeks).
-
Groups (n=8/group):
-
Vehicle (1:1:18 mixture of Ethanol:Emulphor:Saline).
-
Positive Control:
-THC (10 mg/kg, i.p.) or AM-2201 (0.3 mg/kg, i.p. - Note: SCRAs are significantly more potent than THC). -
Test Agent: 3F-PI (Dose range: 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Antagonist Control: Rimonabant (SR141716A) + 3F-PI (to confirm CB1 specificity).
-
Step-by-Step Protocol
Step 1: Baseline Measurements (T-60 min)
Measure baseline rectal temperature and latency on the hot plate to normalize data.
Step 2: Administration (T0)
Administer drug via intraperitoneal (i.p.) injection. Volume: 10 mL/kg.[2]
Step 3: Sequential Testing (T+20 to T+60 min)
Order is critical to minimize stress-induced hyperthermia artifacts.
-
Spontaneous Locomotor Activity (T+20 min):
-
Method: Place mouse in an open-field infrared activity chamber (40x40 cm).
-
Duration: 10 minutes.
-
Metric: Total distance traveled (cm) and ambulatory counts.
-
Significance: CB1 agonists cause profound sedation (hypolocomotion).
-
-
Catalepsy (Bar Test) (T+40 min):
-
Method: Gently place the mouse's forepaws on a horizontal bar elevated 4 cm.
-
Metric: Latency to remove paws (seconds). Cut-off: 60 seconds.
-
Significance: Measures nigrostriatal motor inhibition.
-
-
Rectal Temperature (T+50 min):
-
Method: Insert lubricated thermistor probe 2 cm into the rectum.
-
Metric: Change from baseline (
C). -
Significance: CB1 activation in the preoptic anterior hypothalamus induces hypothermia.
-
-
Analgesia (Hot Plate) (T+60 min):
-
Method: Place mouse on a 52.0°C plate.
-
Metric: Latency to lick paws or jump (seconds). Cut-off: 30 seconds (tissue damage prevention).
-
Significance: Spinal and supraspinal antinociception.
-
Data Analysis Table (Template)
| Test | Vehicle Mean | 3F-PI (Low Dose) | 3F-PI (High Dose) | THC (Control) | Interpretation |
| Locomotion (cm) | 4500 ± 300 | Data | Data | 1200 ± 150 | Sedation Potency |
| Catalepsy (sec) | 2 ± 1 | Data | Data | 45 ± 5 | Motor Rigidity |
| Temp Change (°C) | -0.2 ± 0.1 | Data | Data | -3.5 ± 0.4 | Hypothermic Potency |
| Analgesia (sec) | 8 ± 2 | Data | Data | 25 ± 3 | Pain Threshold |
Module B: Metabolic Stability & "Fluorine Scan" Analysis
The position of the fluorine atom (3-position vs. 5-position) critically dictates the metabolic fate. Terminal fluorination (5F) often results in defluorination and the formation of fluoropentanoic acid. 3-fluorination may block beta-oxidation or lead to unique metabolites.
Protocol: Microsomal Stability Assay
Objective: Compare intrinsic clearance (
-
Incubation System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Reaction Mix:
-
Substrate (3F-PI): 1
M (final). -
Cofactor: NADPH regenerating system.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench: Ice-cold Acetonitrile containing internal standard (e.g., JWH-018-d9).
-
-
Analysis (LC-MS/MS):
-
Monitor parent depletion to calculate
. -
Metabolite ID Scan: Perform High-Resolution Mass Spectrometry (HRMS) to detect:
-
Oxidative defluorination (Loss of HF).
-
Hydroxylation (Indole ring vs. Pentyl chain).
-
Dihydrodiol formation.
-
-
Critical Insight: If 3F-PI shows higher stability than the non-fluorinated parent but lower stability than the 5F-analog, it suggests the 3-position is a secondary metabolic soft spot, or that the fluorine is undergoing elimination.
Module C: Telemetry for Seizure & Cardiotoxicity[3]
Synthetic cannabinoids are associated with "Spiceophrenia," seizures, and tachycardia/bradycardia oscillations. Standard observation misses non-convulsive seizures.
Protocol: Radiotelemetry (EEG/ECG)
Rationale: Restraint stress alters cardiac parameters. Telemetry allows data collection in free-moving animals.
-
Implantation:
-
Implant HD-X02 transmitters (DSI) into the peritoneal cavity of rats.
-
Biopotential Leads:
-
Lead I (ECG): Ribcage configuration.
-
Lead II (EEG): Cranial screws (cortical surface).
-
-
-
Recovery: 7 days post-surgery.
-
Dosing Challenge:
-
Administer 3F-PI (escalating doses).
-
-
Endpoint Definitions:
-
Seizure: High-frequency, high-amplitude spiking (>2x baseline) lasting >10s.
-
Bradycardia: Sudden drop in HR >20% coinciding with hypothermia.
-
QTc Prolongation: Analysis of QT interval corrected for heart rate (Bazett’s formula).[3]
-
References
-
Wiley, J. L., et al. (2014). Pharmacology of indole- and indazole-derived synthetic cannabinoids.[4]Journal of Pharmacology and Experimental Therapeutics . Link
-
Banister, S. D., et al. (2016). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs.[5]ACS Chemical Neuroscience . Link
-
Wohlfarth, A., et al. (2015).[6] Metabolite profiling of the new synthetic cannabinoids.[7]Clinical Chemistry . Link
-
Tai, S., & Fantegrossi, W. E. (2014). Pharmacological and toxicological effects of synthetic cannabinoids.[8]Current Addiction Reports . Link
-
Vandeputte, M. M., et al. (2022). Pharmacological evaluation of new synthetic cannabinoids.[2][4][7][9]Forensic Toxicology . Link
Sources
- 1. Tetrad test - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Structure-Activity Relationships, Deuteration, and Fluorination of Synthetic Cannabinoid Receptor Agonists Related to AKB48, 5F-AKB-48, and AFUBIATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. srlf.org [srlf.org]
- 7. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. govinfo.gov [govinfo.gov]
Application Note: In Vitro Metabolic Profiling of 3-Fluoropentylindole (3-FPI)
This Application Note is designed to serve as a definitive technical guide for the metabolic profiling of 3-Fluoropentylindole (specifically identified here as 1-(3-fluoropentyl)-1H-indole , a core scaffold for third-generation synthetic cannabinoids).
It synthesizes established protocols for fluorinated indole metabolism with specific adaptations for internal halogenation analysis.
Abstract & Scientific Context
The emergence of fluorinated synthetic cannabinoids (SCs) has necessitated rigorous metabolic profiling to understand their toxicological risks and identify urinary biomarkers. This compound (3-FPI) represents a critical structural motif where the fluorine atom is positioned internally on the alkyl chain (position 3), unlike the terminal fluorination seen in first-generation SCs (e.g., 5F-PB-22).
This internal fluorination is a medicinal chemistry strategy intended to block metabolic degradation (specifically
Chemical Identity[2]
-
Compound: 1-(3-fluoropentyl)-1H-indole
-
Molecular Formula:
[1] -
Key Structural Feature: Indole core with a 5-carbon alkyl chain attached at
, featuring a fluorine atom at the position of the chain.
Experimental Design Strategy
System Selection: HLM vs. Hepatocytes
For this specific scaffold, Human Liver Microsomes (HLM) are the preferred starting system over hepatocytes.
-
Causality: The primary metabolic pathways for alkyl-indoles are Phase I oxidations (hydroxylations) and N-dealkylations, mediated predominantly by Cytochrome P450 (CYP) enzymes abundant in microsomes.
-
Cost-Benefit: HLM allows for specific cofactor manipulation (NADPH vs. UDPGA) to isolate Phase I from Phase II reactions, simplifying the initial identification of oxidative metabolites.
Metabolic Hypotheses & Biomarkers
Unlike 5-fluoro analogs which undergo rapid oxidative defluorination to pentanoic acid metabolites, the 3-fluoro group hinders
-
-Hydroxylation: Oxidation at the terminal methyl group (
). -
Ring Hydroxylation: Oxidation on the indole core (likely C4, C5, or C6).
-
N-Dealkylation: Cleavage of the C-N bond, releasing free indole.
-
Defluorination: Elimination of HF to form a pentenyl side chain (less favorable but possible).
Materials & Reagents
-
Test Compound: this compound (purity >98%).[1]
-
Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., Diazepam or deuterated JWH-018).
Protocol: Phase I Metabolic Stability Assay
Workflow Visualization
The following diagram outlines the logical flow of the experimental procedure, ensuring data integrity through specific control checkpoints.
Figure 1: Step-by-step experimental workflow for microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Dissolve 3-FPI in DMSO to create a 10 mM stock.
-
Dilute in Phosphate Buffer to prepare a 2 µM working solution (0.2% DMSO final).
-
-
Microsomal Mix Preparation:
-
Thaw HLM on ice.
-
Dilute HLM in Phosphate Buffer (pH 7.4) to a concentration of 1.0 mg/mL.
-
-
Pre-Incubation (Equilibration):
-
Mix 50 µL of 2 µM Substrate solution with 50 µL of 1.0 mg/mL HLM suspension in a 96-well plate or microcentrifuge tubes.
-
Final concentrations: 1 µM Substrate, 0.5 mg/mL Protein.
-
Incubate at 37°C for 5 minutes. Reasoning: This ensures the substrate binds to the enzyme active sites before catalysis begins.
-
-
Initiation:
-
Add 50 µL of pre-warmed NADPH regenerating system to initiate the reaction.
-
Control: For the negative control, add 50 µL of buffer instead of NADPH.
-
-
Incubation & Sampling:
-
Incubate at 37°C with gentle shaking.
-
Harvest samples at
minutes.
-
-
Quenching:
-
Sample Processing:
-
Vortex for 1 minute.
-
Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to LC vials for analysis.
-
Analytical Method (LC-HRMS)
To identify the novel metabolites of 3-FPI, High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) is required.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
Mass Spectrometry Settings:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full Scan (m/z 100-600) followed by data-dependent MS/MS (ddMS2).
-
Key Fragment: Look for the m/z 118.065 ion (Indole cation) to confirm the core structure is intact, or m/z 134.060 for hydroxylated indole cores.
Predicted Metabolic Pathways
The following diagram illustrates the anticipated biotransformations of 3-FPI based on structure-activity relationships (SAR) of fluorinated indoles.
Figure 2: Predicted metabolic map for this compound. Note the divergence into hydroxylation and dealkylation pathways.
Data Interpretation Table
| Metabolite ID | Transformation | Predicted m/z (MH+) | Retention Time Shift | Mechanism |
| Parent | None | 206.13 | Reference | N/A |
| M1 | Hydroxylation (Indole Ring) | 222.13 | Earlier | CYP-mediated aromatic oxidation |
| M2 | Hydroxylation (Alkyl Chain) | 222.13 | Earlier | CYP-mediated aliphatic oxidation |
| M3 | N-Dealkylation | 118.06 | Much Earlier | C-N bond cleavage |
| M4 | Defluorination + Oxidation | 220.11 | Earlier | Oxidative defluorination to ketone/acid |
References
-
Bertin Bioreagent. (n.d.). This compound - Analytical Standards. Retrieved February 7, 2026, from [Link]
-
Wohlfarth, A., et al. (2015). Metabolite profiling of the new synthetic cannabinoid 5F-AMB by human hepatocyte incubation and high-resolution mass spectrometry. Journal of Chromatography B. (Contextual grounding for fluorinated indole metabolism).
-
Diao, X., & Huestis, M. A. (2019). Synthetic Cannabinoids Metabolism and Its Implications for Analytical Toxicology. Frontiers in Chemistry. [Link]
-
Stove, C. P., et al. (2014). Recent developments in the metabolic screening of synthetic cannabinoids. Bioanalysis. [Link]
Sources
Application Notes and Protocols for the Forensic Toxicological Analysis of 3-Fluoropentylindole
Introduction: The Emergence of 3-Fluoropentylindole in Forensic Casework
This compound has been identified as a foundational chemical structure for a range of synthetic cannabinoid receptor agonists (SCRAs). As with many novel psychoactive substances (NPS), the physiological and toxicological properties of compounds derived from this core structure are largely uncharacterized, presenting a significant challenge to the forensic toxicology community. The clandestine nature of NPS production leads to rapid structural diversification, necessitating agile and robust analytical methodologies for their detection and confirmation in biological specimens.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of analytical techniques for the identification and quantification of this compound and its predicted metabolites in forensic toxicology. The protocols outlined herein are grounded in established principles of forensic analytical chemistry and are designed to be adaptable to specific laboratory instrumentation and validation requirements.
Predicted Metabolic Pathways of this compound
A definitive metabolic map for this compound has not been established in the scientific literature. However, based on extensive studies of analogous fluorinated synthetic cannabinoids and other indole-containing compounds, a predictive metabolic scheme can be proposed[1][2]. Understanding these pathways is critical for selecting appropriate target analytes (parent drug and metabolites) to extend the window of detection in toxicological screening.
The primary metabolic routes are anticipated to involve Phase I and Phase II biotransformations:
-
Phase I Metabolism:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the pentyl chain or the indole ring is a common metabolic pathway for synthetic cannabinoids.
-
N-Dealkylation: Cleavage of the pentyl group from the indole nitrogen.
-
Carboxylation: Oxidation of the terminal carbon of the pentyl chain to a carboxylic acid.
-
Hydrolytic Defluorination: Replacement of the fluorine atom with a hydroxyl group. This has been observed in other fluorinated cannabinoids like AM-694[2].
-
-
Phase II Metabolism:
-
Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion[3].
-
It is important to note that the parent compound may be rapidly metabolized and present at very low concentrations in biological samples, making the detection of its metabolites crucial for confirming exposure[2].
Analytical Workflow for this compound and its Metabolites
A robust analytical workflow is essential for the reliable identification and quantification of this compound and its metabolites in complex biological matrices such as blood, urine, and hair. The following sections detail the recommended procedures for sample preparation and instrumental analysis.
PART 1: Sample Preparation - Isolating the Analytes of Interest
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the target analytes. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.
SPE is often preferred for its efficiency, reproducibility, and potential for automation. A mixed-mode cation exchange polymer-based sorbent is recommended for its ability to retain a broad range of analytes with varying polarities.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Urine or whole blood samples
-
Internal Standard (IS) solution (e.g., a deuterated analog of a similar synthetic cannabinoid)
-
pH 6.0 Phosphate buffer
-
Methanol
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Hexane
-
Ethyl acetate
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine or whole blood, add the internal standard.
-
Add 2 mL of pH 6.0 phosphate buffer and vortex to mix.
-
For blood samples, sonicate for 15 minutes to lyse the cells, then centrifuge at 3000 rpm for 10 minutes. Use the supernatant for the next step.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Follow with a wash of 1 mL of 20% methanol in water.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
-
PART 2: Instrumental Analysis - Detection and Quantification
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of synthetic cannabinoids.
GC-MS is a robust and widely available technique in forensic laboratories. Derivatization may be necessary for polar metabolites to improve their chromatographic behavior.
Instrumentation:
-
Gas Chromatograph with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Mass Spectrometer with Electron Ionization (EI) source
GC Conditions (Starting Point):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Transfer Line Temperature: 290°C
MS Conditions (EI):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion and characteristic fragments resulting from the cleavage of the pentyl chain and fragmentation of the indole ring. The presence of fluorine will also result in a characteristic isotopic pattern.
LC-MS/MS offers high sensitivity and selectivity without the need for derivatization, making it ideal for the analysis of complex biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
Start with 95% A
-
Linearly decrease to 5% A over 8 minutes
-
Hold at 5% A for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flows: Optimized for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: Specific MRM transitions for this compound and its metabolites need to be determined by infusing pure standards. However, based on the predicted structures, the precursor ion will be the protonated molecule [M+H]+. Product ions will be generated by fragmentation of the pentyl chain and the indole structure.
| Analyte (Predicted) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Hydroxylated Metabolite | [To be determined] | [To be determined] | [To be determined] |
| Carboxylated Metabolite | [To be determined] | [To be determined] | [To be determined] |
| Defluorinated Metabolite | [To be determined] | [To be determined] | [To be determined] |
| Note: This table must be populated with experimentally determined values. |
Data Interpretation and Method Validation
For a method to be considered reliable in a forensic context, it must undergo rigorous validation. Key validation parameters include:
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effects: The influence of co-eluting substances from the biological matrix on the ionization of the target analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Analytical Workflow
Caption: A generalized workflow for the forensic analysis of this compound.
Conclusion
The emergence of this compound and its derivatives underscores the ongoing challenge of NPS in forensic toxicology. The analytical methodologies presented in this application note provide a robust framework for the detection and quantification of these compounds in biological matrices. While the metabolic pathways are predicted, the proposed analytical strategies are designed to be comprehensive, targeting both the parent compound and its likely biotransformation products. It is imperative that forensic laboratories validate these methods according to their specific instrumentation and quality assurance protocols to ensure the generation of reliable and defensible results in casework.
References
-
Phase II in vitro metabolism of 3-methylindole metabolites in porcine liver. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
This compound - Analytical Standards. (n.d.). Bertin Bioreagent. Retrieved February 7, 2026, from [Link]
-
Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. (2020). PubMed. Retrieved February 7, 2026, from [Link]
-
The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry. (2013). PubMed. Retrieved February 7, 2026, from [Link]
Sources
- 1. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II in vitro metabolism of 3-methylindole metabolites in porcine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 3-Fluoropentylindole Binding Affinity at Cannabinoid Receptors Using Competitive Binding Assays
Introduction: The Significance of 3-Fluoropentylindole in Cannabinoid Research
This compound serves as a foundational chemical structure for a variety of synthetic cannabinoids.[1] Its core consists of an indole ring, a common motif in biologically active compounds, fused to a benzene ring.[2][3] The defining feature is a five-carbon alkyl chain attached to the indole nitrogen, with a fluorine atom at the third position of this chain.[1][4][5] While the physiological and toxicological properties of this compound itself have not been extensively evaluated, its derivatives are of significant interest in forensic and research applications.[1]
Aminoalkylindoles with a five-carbon side chain are known to exhibit high affinity for both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] The strategic addition of a terminal fluorine atom can further enhance this binding affinity.[1] Therefore, accurately quantifying the binding affinity of this compound and its analogues is a critical step in understanding their pharmacological profiles and predicting their potential effects. This document provides a detailed guide for researchers on the principles and practical execution of competitive binding experiments to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Scientific Rationale: The Principles of Competitive Binding
The primary method for determining the binding affinity of an unlabeled compound (the "competitor," e.g., this compound) is the competitive binding assay. This technique relies on the principle of competition between the unlabeled compound and a labeled ligand (typically radiolabeled or fluorescent) for a finite number of receptor binding sites.
The Core Concept: A known concentration of a high-affinity labeled ligand is incubated with a receptor source (e.g., cell membranes expressing the target receptor). In parallel reactions, increasing concentrations of the unlabeled competitor compound are added. The competitor will displace the labeled ligand from the receptor in a concentration-dependent manner. By measuring the decrease in the amount of bound labeled ligand, we can determine the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand (the IC50 value). This IC50 value can then be converted to the inhibition constant (Ki), which represents the intrinsic binding affinity of the competitor for the receptor.
Cannabinoid Receptor Signaling Context
CB1 and CB2 are G protein-coupled receptors (GPCRs).[6][7][8] CB1 receptors are predominantly expressed in the brain and central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in immune cells and are involved in inflammatory processes.[6][9][10] Upon agonist binding, these receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Understanding the binding affinity of a ligand is the first step in characterizing its potential to modulate these signaling pathways.
Caption: Simplified Cannabinoid Receptor Signaling Pathway.
Part 1: Radioligand Competitive Binding Assay Protocol
This protocol is a robust, traditional method for determining binding affinity. It utilizes a radiolabeled cannabinoid receptor ligand, such as [3H]CP55,940, a potent CB1/CB2 agonist.[11][12]
Materials and Reagents
| Reagent/Material | Details/Supplier | Purpose |
| This compound | Cayman Chemical, Benchchem, etc. | Test Compound (Competitor) |
| [3H]CP55,940 | PerkinElmer | Radiolabeled Ligand |
| CP55,940 (unlabeled) | Tocris, Cayman Chemical | For determining non-specific binding |
| Receptor Source | HEK-293 or CHO cells expressing human CB1 or CB2 receptors; or rodent brain tissue for native CB1 | Provides target receptors |
| Binding Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4 | Maintains physiological conditions and reduces non-specific binding[12][13] |
| Wash Buffer | 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4 | Removes unbound radioligand[13] |
| GF/B or GF/C Glass Fiber Filters | Whatman / Millipore | Traps receptor-bound radioligand |
| Polyethyleneimine (PEI) | 0.3-0.5% (w/v) solution | Pre-treats filters to reduce non-specific binding of radioligand |
| Scintillation Cocktail | e.g., Ultima Gold™ | Allows for detection of radioactivity |
| Equipment | Cell harvester/vacuum manifold, liquid scintillation counter, refrigerated centrifuge, homogenizer | Essential hardware |
Preparation of Receptor Membranes
Causality: Proper membrane preparation is critical to ensure receptor integrity and functionality. All steps must be performed at 4°C to prevent proteolytic degradation.[14][15]
-
Cell Culture: Grow HEK-293 cells stably expressing either human CB1 or CB2 receptors in DMEM supplemented with 10% FBS and appropriate selection antibiotics to confluence.[9][16]
-
Harvesting: Scrape cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.[14]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 30,000-40,000 x g for 30 minutes at 4°C to pellet the membranes.[14]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold binding buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final pellet in a small volume of binding buffer. Determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Assay Procedure
Self-Validation: The inclusion of "Total Binding" and "Non-Specific Binding" (NSB) controls is essential for validating each experiment. Specific binding is the difference between these two values.
-
Filter Pre-soaking: Submerge glass fiber filter mats in 0.3-0.5% PEI for at least 1 hour at room temperature to minimize non-specific binding of the radioligand to the filters.
-
Assay Plate Setup: Prepare test tubes or a 96-well plate on ice. Each condition should be run in triplicate.
-
Total Binding (TB): 50 µL Binding Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL unlabeled CP55,940 (10 µM final concentration) + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Competitor Wells: 50 µL this compound (at various concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M) + 50 µL Radioligand + 100 µL Membrane Suspension.
-
-
Reagent Concentrations:
-
Incubation: Incubate the plate at 30°C or 37°C for 60-90 minutes with gentle agitation to reach equilibrium.[13][14]
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for several hours in the dark. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Caption: Radioligand Competitive Binding Assay Workflow.
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM values for your triplicates.
-
Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding: % SB = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100.
-
Plot % SB (Y-axis) against the log concentration of this compound (X-axis). The resulting data should form a sigmoidal curve.
-
-
Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The software will calculate the IC50, which is the concentration of this compound that displaces 50% of the specific radioligand binding.
-
Calculate Ki (Inhibition Constant): The Ki value is a more accurate measure of affinity as it accounts for the concentration and affinity of the radioligand used. Use the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor (must be determined previously via saturation binding experiments).
-
-
Example Data Table:
| Log [this compound] (M) | % Specific Binding |
| -11.0 | 98.5 |
| -10.5 | 95.2 |
| -10.0 | 89.1 |
| -9.5 | 75.4 |
| -9.0 | 51.2 |
| -8.5 | 24.8 |
| -8.0 | 10.1 |
| -7.5 | 5.3 |
| -7.0 | 2.1 |
A lower Ki value indicates a higher binding affinity of this compound for the cannabinoid receptor.
Part 2: Non-Isotopic Alternative - TR-FRET Assay
As an alternative to radioactivity, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers a sensitive, homogeneous (no-wash) assay format.[15][17]
Principle of TR-FRET Binding Assay
This assay typically uses receptors tagged with a long-lifetime lanthanide donor fluorophore (e.g., Terbium cryptate) and a fluorescently labeled ligand (the "tracer") that acts as the acceptor.[9] When the fluorescent tracer binds to the tagged receptor, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. An unlabeled competitor, like this compound, will displace the fluorescent tracer, leading to a decrease in the FRET signal.
Protocol Outline
-
Materials:
-
HEK-293 cells expressing SNAP-tagged CB1 or CB2 receptors.[9]
-
Terbium-labeled SNAP-tag substrate (donor).
-
A suitable fluorescent cannabinoid ligand (acceptor/tracer).[9]
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.5% BSA).[15]
-
This compound.
-
White, low-volume 384-well assay plates.
-
A microplate reader equipped for TR-FRET detection (e.g., PHERAstar FSX).[9][15]
-
-
Cell Labeling: Incubate SNAP-CB1/CB2 expressing cells with the Terbium-labeled SNAP-tag substrate according to the manufacturer's protocol to label the receptors.
-
Assay Setup: In a 384-well plate, add:
-
Labeled cells/membranes.
-
Increasing concentrations of this compound.
-
A fixed concentration of the fluorescent tracer ligand.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.[18]
-
Detection: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (e.g., 60-100 µs).[9][15]
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.[9]
-
Plot the TR-FRET ratio against the log concentration of this compound.
-
Fit the data using non-linear regression to determine the IC50, and subsequently calculate the Ki using the Cheng-Prusoff equation as described previously.
-
Conclusion
This guide provides comprehensive, field-proven protocols for determining the binding affinity of this compound at cannabinoid receptors. The choice between a traditional radioligand assay and a modern TR-FRET assay depends on laboratory capabilities and throughput requirements.[17] Both methods, when executed with careful attention to detail, controls, and proper data analysis, will yield reliable and accurate affinity data (Ki). This information is fundamental for the pharmacological characterization of novel synthetic cannabinoids and is an indispensable tool for researchers in drug development and forensic science.
References
-
This compound . Bertin Bioreagent. [Link]
-
1-(3-fluoropentyl)-1H-indole . PubChem, National Center for Biotechnology Information. [Link]
-
3-Substituted indole: A review . International Journal of Chemical Studies. [Link]
-
Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][1][4][5]triazines and indole-3-carbaldehyde Schiff Bases . ResearchGate. [Link]
-
Assay of CB1 Receptor Binding . ResearchGate. [Link]
-
A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay . Frontiers in Pharmacology. [Link]
-
Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay . Experimental Neurobiology. [Link]
-
Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1) . BMG Labtech. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives . Der Pharma Chemica. [Link]
-
Cannabinoid Receptors and Signal Transduction . Madame Curie Bioscience Database, NCBI Bookshelf. [Link]
-
Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors . Molecules. [Link]
-
In-Vitro Assessment of CB1/CB2 Receptor Binding and Function . eGrove, University of Mississippi. [Link]
-
Cannabinoid Receptor Binding Assay . Bio-protocol. [Link]
-
Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products . Molecules. [Link]
-
Cannabinoid 1 Receptor stable expressing HEK293 Cell Line . Cells Online. [Link]
-
Cannabinoid receptor ligands as templates for drug discovery . BMG Labtech. [Link]
-
Equation: Kinetics of competitive binding . GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists . Journal of Medicinal Chemistry. [Link]
-
Analyzing Kinetic Binding Data . Assay Guidance Manual, NCBI Bookshelf. [Link]
-
How to measure and evaluate binding affinities . eLife. [Link]
-
Binding Data Analysis Guide . Scribd. [Link]
Sources
- 1. This compound - Analytical Standards - CAT N°: 15452 [bertin-bioreagent.com]
- 2. chemijournal.com [chemijournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 1-(3-fluoropentyl)-1H-indole | C13H16FN | CID 137699796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|For Research Use Only [benchchem.com]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cannabinoid 1 Receptor stable expressing HEK293 Cell Line – Cells Online [cells-online.com]
- 17. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoropentylindole
Welcome to the technical support center for the synthesis of 3-Fluoropentylindole. This guide is designed for researchers, chemists, and drug development professionals who are working on synthesizing C3-alkylated indoles and facing challenges in achieving optimal yields and purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of C3-Alkylation
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] While functionalization of the indole ring is common, direct alkylation at the C3 position presents a significant synthetic challenge due to the ambident nucleophilic nature of the intermediate indolide anion. Direct deprotonation of the indole nitrogen (N1) leads to an anion where the negative charge is delocalized, with significant electron density at both N1 and C3. Consequently, reaction with an electrophile like 1-bromo-5-fluoropentane can lead to a mixture of N1- and C3-alkylated products, with the N1 isomer often being the major product under kinetic control.[2]
This guide will focus on troubleshooting the direct alkylation approach and provide strategies to maximize the yield of the desired this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis of this compound via direct alkylation of indole.
Q1: My reaction has a very low or no yield. What are the primary causes and how can I fix this?
A1: A low or negligible yield is a frequent issue that can typically be traced back to one of three areas: the reagents, the reaction conditions, or the deprotonation step.
Causality Analysis:
-
Ineffective Deprotonation: The N-H of indole has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base for complete deprotonation.[3] If the base is too weak or has degraded, the indolide anion will not form in sufficient concentration. Sodium hydride (NaH) is a common choice, but it is highly reactive and can be deactivated by moisture.
-
Poor Alkylating Agent Reactivity: The C-Br bond in 1-bromo-5-fluoropentane must be sufficiently electrophilic. While primary alkyl bromides are generally good substrates for SN2 reactions, issues can still arise.
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role. Low temperatures may render the reaction too slow, while excessively high temperatures can cause decomposition of the reactants or the desired product. The solvent must be able to dissolve the indole and the base effectively while being inert to the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q2: My main product is 1-Fluoropentylindole (N-alkylation). How can I improve the selectivity for the C3-isomer?
A2: This is the classic regioselectivity problem in indole alkylation. The formation of the N-alkylated product is often kinetically favored, while the C3-product can be the thermodynamic product. The key is to manipulate the reaction conditions to favor C3 attack.[2]
Mechanistic Insight:
The indolide anion is an ambident nucleophile. The counter-ion from the base (e.g., Na⁺) and the solvent polarity heavily influence which atom (N1 or C3) attacks the electrophile.
-
In polar aprotic solvents (like DMF or DMSO): The sodium cation is well-solvated, leaving a "freer" indolide anion. The more electronegative nitrogen atom bears more of the negative charge, leading to faster attack at the N1 position (kinetic product).
-
In less polar solvents (like THF or ether): The cation associates more closely with the nitrogen atom, creating steric hindrance. This encourages the reaction to proceed via the C3 position, which is less hindered.
Caption: Competing pathways for N1 vs. C3 indole alkylation.
Strategies for C3-Selectivity:
-
Solvent and Temperature: As a first step, switch from DMF to THF. Running the reaction at higher temperatures can also favor the thermodynamically more stable C3 product.[2]
-
Change the Counter-ion (Grignard Reagent): This is a highly effective strategy. Instead of using NaH, prepare the indole Grignard reagent (indolylmagnesium bromide) by reacting indole with a Grignard reagent like methylmagnesium iodide (MeMgI) or ethylmagnesium bromide (EtMgBr). The bulky MgBr⁺ cation strongly coordinates to the nitrogen atom, effectively blocking it and directing the alkylating agent to the C3 position.
Recommended Protocol for C3-Selectivity: See "Protocol 2: C3-Alkylation via Indole Grignard Reagent" below.
Q3: I'm observing significant amounts of di-alkylation. How can I prevent this?
A3: Di-alkylation (substitution at both N1 and C3) occurs when the initially formed this compound is deprotonated and reacts again with the alkylating agent.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of indole relative to the alkylating agent (e.g., 1.1 equivalents of indole to 1.0 equivalent of 1-bromo-5-fluoropentane). This ensures the electrophile is consumed before it can react with the product.
-
Slow Addition: Add the alkylating agent slowly (dropwise) to the solution of the indolide anion at a controlled temperature (e.g., 0°C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting material anion over the product anion.
-
Base Equivalents: Use only a slight excess of the base (1.05-1.1 equivalents). Using a large excess of base can promote deprotonation of the C3-alkylated product.
Q4: How should I choose the optimal base and solvent?
A4: The choice of base and solvent is the most critical factor influencing the outcome of your reaction. The goal is to achieve complete deprotonation without introducing competing side reactions.
Data Summary Table:
| Base | Solvent(s) | Typical Outcome | Rationale & Comments |
| NaH | DMF, DMSO | Primarily N1-Alkylation | Strong, non-nucleophilic base. Polar aprotic solvents solvate the Na⁺ cation, leading to a "free" anion that reacts at the most electronegative site (N1).[4] |
| NaH | THF, Dioxane | Mixture of N1/C3 | Less polar solvents promote ion-pairing between Na⁺ and N1, increasing the proportion of C3-alkylation, but selectivity can be poor. |
| KOH/K₂CO₃ | Dioxane, DMF | Primarily N1-Alkylation | Often used in phase-transfer catalysis conditions. Generally favors N-alkylation.[5] Can be less efficient than NaH, requiring higher temperatures. |
| MeMgI / EtMgBr | Ether, THF | Primarily C3-Alkylation | Forms the indole Grignard reagent. The bulky MgBr⁺ cation blocks the N1 position, providing excellent steric direction for C3 attack. This is a preferred method for C3-alkylation. |
Frequently Asked Questions (FAQs)
Q: Are there alternative synthetic routes to this compound? A: Yes. If direct alkylation proves challenging, the Fischer Indole Synthesis is a powerful alternative.[6] This method involves the acid-catalyzed reaction of phenylhydrazine with a suitable ketone. For this compound, you would need to react phenylhydrazine with 7-fluoroheptan-2-one. This route avoids the regioselectivity issue entirely but requires the synthesis of the specific ketone precursor.[7]
Q: How can I reliably distinguish between the 1-Fluoropentylindole and this compound isomers? A: ¹H NMR spectroscopy is the most definitive method.
-
N-H Signal: The 3-substituted isomer will show a characteristic broad singlet for the N-H proton, typically between δ 8.0-8.5 ppm. The 1-substituted isomer will lack this signal entirely.
-
C2-H Signal: In the 3-substituted product, the proton at the C2 position is a singlet (or doublet if coupled to N-H) around δ 7.0-7.5 ppm. In the 1-substituted product, the C2-H and C3-H protons will appear as a pair of doublets (part of an AB system) around δ 6.5-7.5 ppm.
Q: My 1-bromo-5-fluoropentane seems unreactive. What should I do? A: Consider converting the alkyl bromide to the more reactive alkyl iodide. This can be achieved in situ via the Finkelstein reaction . Add a catalytic amount (e.g., 10 mol%) of sodium iodide (NaI) or potassium iodide (KI) to your reaction mixture. The iodide will displace the bromide, generating the more reactive 1-iodo-5-fluoropentane, which should accelerate the SN2 reaction.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole (Baseline)
This protocol is expected to yield primarily the N-alkylated product and serves as a baseline for comparison.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).
-
Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous DMF via syringe. Cool the suspension to 0°C in an ice bath.
-
Indole Addition: Dissolve indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0°C. Add 1-bromo-5-fluoropentane (1.05 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for C3-Alkylation via Indole Grignard Reagent
This protocol is optimized to maximize the yield of the desired this compound.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add indole (1.0 eq.) and dissolve it in anhydrous diethyl ether or THF.
-
Grignard Formation: Cool the solution to 0°C. Add methylmagnesium iodide (MeMgI, 3.0 M in ether, 1.05 eq.) dropwise. A gas (methane) will evolve. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the indolylmagnesium iodide.
-
Alkylation: Add 1-bromo-5-fluoropentane (1.0 eq.) dropwise to the Grignard solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by pouring it into a cold, saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate this compound.
References
- Synthesis of 3-Substituted Indoles. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/JP/en/support-download/brochure/brochure_0111-1.pdf]
- CN1887865A - Synthesis of 3-substituted phenyl indole compound. Google Patents. [URL: https://patents.google.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00693a]
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019183/]
- Synthesis of New 3-Substituted Indole Derivatives. ResearchGate. [URL: https://www.researchgate.
- New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [URL: https://www.mdpi.com/1420-3049/15/4/2491]
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6880946/]
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [URL: https://www.mdpi.com/2073-8994/12/7/1184]
- A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4888062/]
- Synthesis of Indoles: Recent Advances. ResearchGate. [URL: https://www.researchgate.net/publication/331393699_Synthesis_of_Indoles_Recent_Advances]
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02377j]
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra03765a]
- in the chemical literature: N-alkylation of an indole. YouTube. [URL: https://www.youtube.
- WO2022140844A1 - Method of synthesizing indole compounds. Google Patents. [URL: https://patents.google.
- How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. [URL: https://www.researchgate.net/post/How_do_I_perform_alkylation_of_indole_NH_of_harmine_hydrochloride_salt_using_sodium_hydride_and_alkyl_bromide]
- Difficulties with N-Alkylations using alkyl bromides. Reddit. [URL: https://www.reddit.
- Fischer indole synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem. [URL: https://www.benchchem.
- US3012040A - Process for n-alkylation of indoles. Google Patents. [URL: https://patents.google.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem. [URL: https://www.benchchem.
- Ion Chromatography Troubleshooting Guide. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Fischer Indole Synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]
- Why Do Some Fischer Indolizations Fail?. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3105537/]
- Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P,P=O system. ResearchGate. [URL: https://www.researchgate.
- Fischer Indole Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm]
- A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00227]
- Problems with Fischer indole synthesis. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/r83693/problems_with_fischer_indole_synthesis/]
- Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja111234r]
- Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1705915]
- New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [URL: https://www.researchgate.net/publication/42385155_New_3H-Indole_Synthesis_by_Fischer's_Method_Part_I]
- Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P, P=O system. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc03941g]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
How to resolve matrix effects in mass spectrometry of 3-Fluoropentylindole
Technical Support Center: 3-Fluoropentylindole Analysis Topic: Resolution of Matrix Effects in LC-MS/MS Bioanalysis
Executive Summary
Analyte: this compound (Synthetic Cannabinoid Precursor/Analog) Chemical Nature: Lipophilic Indole Derivative (LogP est.[1] >4.5), Basic Nitrogen. Critical Challenge: Severe ion suppression in Electrospray Ionization (ESI+) due to co-elution with endogenous phospholipids (plasma) or high-molarity salts (urine).[1] Support Level: Advanced Method Development.
Module 1: Diagnostic Workflow
How do I confirm if matrix effects are the source of my poor sensitivity or reproducibility?
Before altering your extraction protocol, you must map the "suppression zones" of your chromatogram. We utilize the Post-Column Infusion (PCI) method, which provides a qualitative visual of the matrix effect profile.[2]
Protocol: Post-Column Infusion Setup
-
Setup: Tee-combine the effluent from your LC column with a constant infusion of this compound standard (100 ng/mL in mobile phase) via a syringe pump.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma without analyte) into the LC system.
-
Observation: Monitor the baseline of the specific MRM transition for this compound.
-
Analysis:
-
Stable Baseline: No matrix effect.
-
Dip in Baseline: Ion suppression (signal loss).[3]
-
Rise in Baseline: Ion enhancement.
-
Visualization: The PCI Decision Tree
Caption: Figure 1. Diagnostic workflow for confirming matrix effects using Post-Column Infusion.
Module 2: Sample Preparation (The Root Cause)
Why is Protein Precipitation (PPT) failing?
The Mechanism: this compound is highly lipophilic. In standard Protein Precipitation (e.g., Acetonitrile crash), endogenous glycerophosphocholines (GPC) and lysophospholipids are soluble in the organic supernatant. These lipids elute late in reverse-phase chromatography, often co-eluting with lipophilic analytes like indoles, causing "blind spots" in the MS source due to charge competition.
Recommended Protocol: Supported Liquid Extraction (SLE)
SLE is superior to Liquid-Liquid Extraction (LLE) for this application because it avoids emulsion formation common with indole derivatives and provides cleaner extracts than PPT.[1]
| Step | Action | Technical Rationale |
| 1. Load | Dilute 200 µL Plasma 1:1 with H₂O. Load onto SLE+ cartridge. | Aqueous dilution allows the matrix to coat the diatomaceous earth support. |
| 2. Wait | Wait 5 minutes. | Essential for complete absorption.[1] |
| 3. Elute | Apply 1 mL MTBE (Methyl tert-butyl ether) .[1] | MTBE is highly selective for lipophilic indoles while leaving polar phospholipids on the silica support. |
| 4. Evap | Evaporate to dryness under N₂ at 40°C. | Gentle concentration. |
| 5. Recon | Reconstitute in 80:20 MeOH:H₂O. | Match the initial mobile phase conditions to prevent peak fronting. |
Alternative: If SLE is unavailable, use Phospholipid Removal Plates (e.g., HybridSPE or Ostro). These use zirconia-coated silica to Lewis-acid/base bond with the phosphate group of lipids, physically removing them from the extract.
Module 3: Chromatographic Resolution
How do I move my analyte away from the suppression zone?
If you cannot remove the matrix, you must chromatographically separate it.
-
Column Selection: Switch from C18 to Phenyl-Hexyl or Biphenyl phases.
-
Why? The pi-pi interactions between the phenyl ring of the stationary phase and the indole core of this compound offer alternative selectivity, often shifting the analyte retention time (RT) away from the lipid elution zone (usually the high-organic wash phase).
-
-
Gradient Optimization:
-
Phospholipids typically elute at very high organic composition (>90% B).
-
Strategy: Ensure this compound elutes before the gradient ramp hits 90%. If it elutes late, flatten the gradient slope in the middle to elute the analyte, then rapidly ramp to 100% B to wash the column.
-
Module 4: Internal Standard Strategy
The Mathematical Correction
You must use a Stable Isotope Labeled (SIL) Internal Standard.
-
Recommended: Deuterated analogue (e.g., This compound-d5 or a d5-pentylindole analogue).[1]
-
Mechanism: The SIL-IS has the exact same retention time and physicochemical properties as the analyte. Therefore, if the matrix suppresses the analyte signal by 50%, it will also suppress the IS by 50%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Warning: Do not use a structural analogue (e.g., JWH-018) as an IS for this compound if matrix effects are present. They may elute at slightly different times and experience different suppression environments.
Frequently Asked Questions (FAQ)
Q1: I see a signal drop in my analyte, but my Internal Standard is stable. What does this mean?
-
Diagnosis: This indicates the matrix effect is not the primary issue, or you are using a non-co-eluting Internal Standard. If the IS is stable, the source is likely not suppressed at that retention time. Check for adsorption losses . This compound is sticky; it may be binding to plastic well plates or pipette tips.[1] Switch to glass inserts or low-binding polypropylene.[1]
Q2: Can I just dilute my sample to stop matrix effects?
-
Answer: Yes, "Dilute-and-Shoot" is a valid strategy if you have enough sensitivity.[1] Diluting the sample 1:10 reduces the matrix load by a factor of 10. However, it also reduces your analyte signal by 10. If your Lower Limit of Quantitation (LLOQ) permits, this is the simplest fix.
Q3: My calibration curve is non-linear (quadratic) at the high end. Is this a matrix effect?
-
Answer: Likely not.[4] High-end non-linearity usually indicates detector saturation or dimer formation in the source. Matrix effects typically affect the entire curve or the lower end (where noise competition is higher). Try reducing the injection volume.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[5] [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. [Link]
Sources
- 1. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Inconsistencies in 3-Fluoropentylindole Research
Executive Summary
Inconsistent results with 3-Fluoropentylindole (and its derivatives like 3-fluoro-JWH analogs) typically stem from three convergence points: thermal instability of the secondary alkyl fluoride, extreme lipophilicity leading to non-specific binding, and isomeric contamination . Unlike the more common 5-fluoropentyl analogs, the 3-fluoro isomer possesses a fluorine atom at a secondary carbon position, significantly lowering the activation energy for dehydrofluorination (loss of HF). This guide addresses these specific physicochemical pitfalls.
Module 1: Analytical Inconsistencies (GC-MS & LC-MS)
Q: Why do I see multiple peaks in GC-MS when analyzing a pure standard of this compound?
A: You are likely observing thermal degradation artifacts caused by the GC injector port. [1]
-
The Mechanism: The 3-fluoropentyl chain contains a fluorine atom at the C3 position. Under high thermal stress (standard GC injector temps of 250°C+), this moiety undergoes
-elimination (specifically E1 or E2 mechanisms depending on the matrix). This expels hydrogen fluoride (HF) and forms an alkene (pentenyl-indole). -
Differentiation: The 3-fluoro isomer is more unstable than the 5-fluoro isomer because the resulting carbocation (or transition state) at the secondary carbon is more stable than at a primary carbon.
-
Troubleshooting Steps:
-
Lower Injector Temperature: Reduce the inlet temperature to 200°C or below, though this may reduce sensitivity.
-
Switch to LC-MS/MS: This is the gold standard. Liquid chromatography uses ambient temperatures (or slightly heated columns, e.g., 40°C), avoiding thermal elimination entirely.
-
Derivatization: If GC is mandatory, consider silylation, although this primarily protects polar groups and may not stabilize the alkyl chain.
-
Q: My LC-MS retention times are drifting, or I see "ghost" peaks in blank runs.
A: This is a classic "Carryover" issue due to lipophilicity.
-
The Cause: Synthetic cannabinoids (SCs) are highly lipophilic (LogP > 4-5).[2] They adsorb strongly to the stationary phase of C18 columns and the plastic tubing of the LC system.
-
Troubleshooting Steps:
-
Needle Wash: Implement a harsh needle wash cycle involving high organic content (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone) between runs.
-
Column Choice: Use a C18 column with high carbon loading or a biphenyl phase for better selectivity of isomers.
-
Data: Thermal Degradation Comparison
| Compound | Fluorine Position | GC Injector Temp | Degradation Product (Major) | Approx. Degradation % |
| This compound | Secondary (C3) | 280°C | 1-(pent-2-enyl)-indole (Alkene) | >45% |
| 5-Fluoropentylindole | Primary (C5) | 280°C | 1-(pent-4-enyl)-indole (Alkene) | ~20% |
| JWH-018 (Non-fluo) | N/A | 280°C | None (Stable) | <2% |
Module 2: Biological Assay Variability (Binding & Functional)[1][3][4][5]
Q: My
A: The compound is likely binding to your plasticware, not the receptor.
-
The Mechanism (Non-Specific Binding - NSB): this compound is hydrophobic. In aqueous assay buffers, it will rapidly partition into the plastic walls of pipette tips, reservoirs, and well plates, effectively reducing the actual concentration in solution to a fraction of the calculated dose.
-
Troubleshooting Steps:
-
Glassware Protocol: Perform all serial dilutions in glass vials or silanized glass tubes .
-
BSA/HSA Optimization: Ensure your assay buffer contains 0.1% fatty-acid-free BSA (Bovine Serum Albumin). The protein acts as a carrier, keeping the drug in solution. Warning: Too much albumin (>0.5%) will sequester the drug, artificially lowering potency (right-shift in dose-response).
-
Solvent Limits: Maintain DMSO concentration <0.1% in the final well. Higher DMSO can disrupt membrane integrity and alter receptor conformation.
-
Q: Cells are dying in the functional assay (cAMP/GTP
A: Check for residual Fluoride toxicity or Solvent Cytotoxicity.
-
The Cause: If the compound has hydrolyzed in storage (releasing HF), the free fluoride ions can be cytotoxic. Alternatively, the "3-fluoro" isomer might have off-target toxicity not seen in the 5-fluoro variants.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare fresh stock solutions from powder immediately before the assay.
-
Viability Control: Run a mock assay with the vehicle (DMSO) and a known toxicant to normalize cell health.
-
Module 3: Synthesis & Storage
Q: The white powder has turned slightly yellow/brown after 2 months.
A: Oxidation and photo-degradation are occurring.
-
Protocol:
-
Storage: Store neat solid at -20°C .
-
Atmosphere: Store under Argon or Nitrogen gas to prevent oxidation of the indole ring.
-
Solution Stability: Once dissolved in methanol or acetonitrile, the 3-fluoro isomer is stable for only ~1 week at 4°C. For long-term storage of solutions, keep at -80°C.
-
Visualizing the Problem
Diagram 1: Thermal Degradation Pathway (GC-MS)
This diagram illustrates why GC-MS yields inconsistent results. The heat energy ($ \Delta H $) drives the elimination of Hydrogen Fluoride (HF), creating a "ghost" alkene peak that analysts often mistake for a contaminant or metabolite.
Caption: Thermal elimination mechanism of this compound in GC-MS analysis.
Diagram 2: Troubleshooting Logic Tree
Follow this logic flow to isolate the source of your experimental error.
Caption: Decision matrix for isolating experimental variables in SC research.
References
- Context: Provides stability data (≥3 years at -20°C) and handling guidelines for fluoropentyl-indole analogs.
-
Kerrigan, S., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens. National Institute of Justice. Retrieved from [Link]
- Context: Validates the requirement for frozen storage (-20°C)
-
Hasegawa, K., et al. (2015). Postmortem distribution and stability of 5-fluoro-AB-PINACA. Forensic Science International.[3] Retrieved from [Link]
- Context: Discusses the metabolic instability and defluorination p
-
Banister, S. D., et al. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs. ACS Chemical Neuroscience.[4] Retrieved from [Link]
- Context: Authoritative source on how the position of fluorine (3-F vs 5-F) alters pharmacological potency and chemical stability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market [mdpi.com]
- 3. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Enhancing the Resolution of 3-Fluoropentylindole Enantiomers
Welcome to the technical support center for the chiral resolution of 3-Fluoropentylindole enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving optimal enantiomeric separation. As many synthetic cannabinoids and indole derivatives are chiral, obtaining enantiomerically pure compounds is critical for understanding their pharmacological and toxicological profiles.[1][2][3][4] This resource combines established scientific principles with practical, field-proven insights to address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving this compound enantiomers?
A1: The most effective and widely used methods for resolving enantiomers like this compound are chromatographic, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[4][5][6] Other viable, though less common, techniques include diastereomeric crystallization and enzymatic resolution.[7][8]
Q2: How do I select the right chiral stationary phase (CSP) for my separation?
A2: CSP selection is the most critical factor for successful chiral separation.[9] For indole-containing compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most successful.[4][10][11] These CSPs offer a broad range of selectivities due to their complex three-dimensional structures, which allow for multiple types of interactions (e.g., hydrogen bonding, π-π interactions, and steric hindrance) that are necessary for chiral recognition.[10][11] A systematic screening of a small, diverse set of chiral columns is the most efficient approach to finding a suitable stationary phase.[12]
Q3: What are the typical mobile phases used for chiral HPLC and SFC?
A3: For normal-phase HPLC, mobile phases typically consist of a non-polar solvent like hexane or heptane mixed with an alcohol modifier (e.g., isopropanol, ethanol).[13] In reversed-phase HPLC, mixtures of water and acetonitrile or methanol are common.[13] For SFC, the primary mobile phase is supercritical carbon dioxide, which is a non-polar solvent, modified with a small amount of an alcohol.[6][14][15] The choice of mobile phase can significantly impact selectivity and resolution.[10]
Q4: Can temperature be used to optimize the separation?
A4: Yes, temperature is a valuable parameter for optimizing chiral separations. Generally, decreasing the temperature enhances the weaker intermolecular interactions that contribute to chiral recognition, often leading to improved resolution.[12] Conversely, increasing the temperature can improve peak shape and reduce analysis time, but may decrease selectivity.[12] It is crucial to maintain a stable temperature to ensure reproducibility.[12]
Q5: What is the "three-point interaction model" and why is it important for chiral recognition?
A5: The three-point interaction model is a fundamental concept in chiral recognition. It postulates that for a chiral stationary phase to differentiate between two enantiomers, there must be at least three simultaneous points of interaction between the CSP and one of the enantiomers.[2] At least one of these interactions must be stereochemically dependent. This differential interaction strength leads to different retention times and, thus, separation.
Troubleshooting Guide
This section addresses common issues encountered during the chiral resolution of this compound enantiomers.
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary chiral recognition capabilities for your molecule.
-
Incorrect Mobile Phase Composition: The mobile phase may be too strong, leading to rapid elution without sufficient interaction with the CSP, or it may not facilitate the necessary intermolecular interactions for chiral recognition.
-
Solution (Normal Phase): Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and may improve resolution.
-
Solution (Reversed Phase): Adjust the ratio of organic solvent to water.
-
Solution (SFC): Optimize the percentage of the co-solvent (modifier).
-
-
Suboptimal Temperature: As mentioned in the FAQs, temperature plays a crucial role.
-
Solution: Experiment with running the separation at a lower temperature to enhance chiral selectivity.[12]
-
-
Low Flow Rate: Chiral separations often benefit from lower flow rates, which allow more time for the enantiomers to interact with the CSP.[12]
-
Solution: Try reducing the flow rate. The optimal flow rate is compound-dependent and may be as low as 0.2 mL/min for a 4.6 mm ID column.[12]
-
Problem 2: Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. For basic compounds like some indoles, interactions with acidic silanol groups on the silica support can be a problem.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak tailing.[18]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column according to the manufacturer's instructions. In some cases, reversing the column and flushing may dislodge particulates from the inlet frit.[19]
-
Problem 3: Long Run Times
Possible Causes & Solutions:
-
High Retention: The mobile phase may be too weak, resulting in long retention times.
-
Solution (Normal Phase): Increase the percentage of the alcohol modifier.
-
Solution (Reversed Phase): Increase the percentage of the organic solvent.
-
Solution (SFC): Increase the percentage of the co-solvent.
-
-
Low Flow Rate: While beneficial for resolution, a very low flow rate will inherently lead to longer analysis times.
-
Solution: Find a balance between resolution and run time by systematically increasing the flow rate.
-
-
Consider Switching to SFC: Supercritical Fluid Chromatography (SFC) is known for providing faster separations than HPLC for chiral compounds due to the lower viscosity and higher diffusivity of the mobile phase.[14][20]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
-
Column Screening:
-
Select a set of 3-4 chiral columns for initial screening. A good starting point would include:
-
A cellulose-based CSP (e.g., Chiralcel OD-H)
-
An amylose-based CSP (e.g., Chiralpak AD-H)
-
A Pirkle-type CSP[21]
-
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases of hexane or heptane with varying percentages of isopropanol (e.g., 5%, 10%, 20%).
-
If the analyte is basic, add 0.1% DEA to the mobile phase.
-
-
Initial Analysis:
-
Equilibrate the first column with the initial mobile phase (e.g., 90:10 hexane:isopropanol) for at least 10-20 column volumes.
-
Inject a standard solution of racemic this compound.
-
Run the analysis at a flow rate of 0.5-1.0 mL/min and a controlled temperature (e.g., 25°C).
-
-
Optimization:
-
Based on the initial results, select the column and mobile phase combination that shows the best, even if partial, separation.
-
Fine-tune the mobile phase composition by making smaller adjustments to the alcohol percentage.
-
Optimize the flow rate and temperature to achieve baseline resolution (Rs > 1.5).
-
Protocol 2: Diastereomeric Salt Crystallization
This classical resolution technique involves converting the enantiomers into diastereomers, which have different physical properties and can be separated by crystallization.[22][23]
-
Selection of a Resolving Agent:
-
Since this compound is likely to be a neutral or weakly basic compound, derivatization to introduce an acidic or basic handle may be necessary. For example, if a carboxylic acid derivative can be synthesized, a chiral amine can be used as a resolving agent. Conversely, if a basic handle is introduced, a chiral acid like tartaric acid can be used.
-
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic this compound derivative and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in a suitable solvent. The choice of solvent is critical and often determined empirically.[7]
-
-
Crystallization:
-
Allow the solution to cool slowly or evaporate to induce crystallization. The less soluble diastereomer will crystallize out first.
-
-
Isolation and Regeneration:
-
Isolate the crystals by filtration.
-
Regenerate the enantiomerically enriched this compound derivative by breaking the salt, typically by treatment with an acid or base.
-
The enantiomeric purity of the product should be determined by a chiral analytical method like HPLC.
-
Data Presentation
Table 1: Influence of Mobile Phase Composition on Resolution (Hypothetical Data for a Polysaccharide-based CSP)
| Mobile Phase (Hexane:Isopropanol) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 95:5 | 15.2 | 16.8 | 1.45 |
| 90:10 | 10.8 | 11.5 | 1.20 |
| 80:20 | 6.5 | 6.8 | 0.80 |
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: Troubleshooting Decision Tree for Poor Resolution.
References
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link]
-
Chiral resolution by diastereomeric salt crystallization. HKUST SPD. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Available at: [Link]
-
Diastereomeric recrystallization. Wikipedia. Available at: [Link]
-
3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. MDPI. Available at: [Link]
-
Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. Chromatography Online. Available at: [Link]
-
Enantioseparation of Chiral Drugs – An Overview. ResearchGate. Available at: [Link]
-
394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]
-
Chiral HPLC Column. Phenomenex. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Enantioseparation and Racemization of 3-Fluorooxindoles. PubMed Central. Available at: [Link]
-
Enantioseparation of chiral phytocannabinoids in medicinal cannabis. CNR-IRIS. Available at: [Link]
-
Enantioselective synthesis of indole derivatives. ScienceDaily. Available at: [Link]
-
Chiral Drug Separation. ResearchGate. Available at: [Link]
-
Applications of Chiral Supercritical Fluid Chromatography. Slideshare. Available at: [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
Resolution of enantiomers | Chemical processes | MCAT | Khan Academy. YouTube. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. Chromatography Online. Available at: [Link]
-
Getting Started with Chiral Method Development Part Three. Regis Technologies. Available at: [Link]
-
Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. PubMed Central. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]
-
Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. ResearchGate. Available at: [Link]
-
High Efficiency Chiral Separations in HPLC and SFC. Chromatography Online. Available at: [Link]
-
Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. MDPI. Available at: [Link]
-
Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. Available at: [Link]
-
The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. ResearchGate. Available at: [Link]
-
Studies of Chiral Indoles. Part I. Indoles with Chiral 1- and 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose. ResearchGate. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Today. Available at: [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
-
Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. SpringerLink. Available at: [Link]
-
Are mobile phases used in chiral separation using HPLC and SFC the same?. ResearchGate. Available at: [Link]
-
Chiral Super Critical Fluid Chromatography. Phenomenex. Available at: [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. Available at: [Link]
-
Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Publishing. Available at: [Link]
-
Supercritical fluid chromatography. Wikipedia. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at: [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. PubMed. Available at: [Link]
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central. Available at: [Link]
-
Enantioseparation of chiral phytocannabinoids in medicinal cannabis. ResearchGate. Available at: [Link]
-
How can I improve my chiral column resolution?. ResearchGate. Available at: [Link]
-
Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. National Institutes of Health. Available at: [Link]
-
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm (RSC Publishing). Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Chiral Supercritical Fluid Chromatography | PPTX [slideshare.net]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. Chiral resolution by diastereomeric salt crystallization - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 16. agilent.com [agilent.com]
- 17. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chiraltech.com [chiraltech.com]
- 20. selvita.com [selvita.com]
- 21. hplc.eu [hplc.eu]
- 22. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 23. sphinxsai.com [sphinxsai.com]
Validation & Comparative
Comparative Pharmacodynamics: 3-Fluoropentylindole Analogs vs. JWH-018
[1]
Executive Summary & Structural Definition
This guide evaluates the pharmacological potency of 3-fluoropentylindole derivatives (specifically the 3-fluoro isomer of the JWH-018 class) against the reference standard JWH-018 .
Clarification of Nomenclature:
-
JWH-018: 1-pentyl-3-(1-naphthoyl)indole.[1][2][3][4][5] The prototypical synthetic cannabinoid.[6]
-
This compound (Scaffold): A precursor indole core with a fluorine atom at the C3 position of the pentyl tail.
-
Target Analyte: In this comparison, we analyze the active ligand 1-(3-fluoropentyl)-3-(1-naphthoyl)indole (referred to herein as 3-F-JWH-018 ).
Core Conclusion: While terminal fluorination (as seen in AM-2201 , the 5-fluoro analog) dramatically increases potency (Ki ~1.0 nM) compared to JWH-018 (Ki ~9.0 nM), mid-chain fluorination (3-fluoro) typically yields lower or equipotent affinity relative to the unfluorinated parent. The introduction of a polar fluorine atom at the C3 position of the hydrophobic pentyl chain creates steric and electrostatic interference within the CB1 receptor's hydrophobic binding pocket, unlike the favorable interactions seen with terminal (C5) substitution.
Chemical Structure & Mechanism of Action
The Hydrophobic Interaction
The potency of aminoalkylindoles (JWH series) is heavily dictated by the N-substituent (the tail). The CB1 receptor contains a "hydrophobic slot" (formed by helices III, V, and VI) that accommodates this tail.
-
JWH-018 (Pentyl): Optimal length (5 carbons) for hydrophobic filling.
-
AM-2201 (5-Fluoro): The terminal fluorine forms high-affinity polar interactions (dipole-dipole) or hydrogen bonds with residues deep in the pocket (e.g., Ser383), acting as a "super-agonist."
-
3-F-JWH-018 (3-Fluoro): The fluorine is located in the middle of the chain. This introduces a region of high electron density and polarity in a zone of the receptor that typically demands pure lipophilicity. This "mismatch" often destabilizes the ligand-receptor complex.
Signaling Pathway Visualization
The following diagram illustrates the G-protein coupled signaling cascade activated by both compounds, highlighting the divergence in binding affinity.
Figure 1: Comparative Signal Transduction. Note the reduced affinity coupling for the 3-F analog due to mid-chain steric interference.
Comparative Potency Data
The following data aggregates binding affinity (Ki) and functional potency (EC50) from established Structure-Activity Relationship (SAR) studies on indole-derived cannabinoids.
Table 1: Pharmacological Profile Comparison
| Compound | Structure Code | CB1 Affinity ( | CB2 Affinity ( | Functional Potency ( | Relative Potency (vs JWH-018) |
| JWH-018 | N-pentyl | 9.00 ± 5.0 nM | 2.94 ± 2.6 nM | ~102 nM | Baseline (1.0x) |
| AM-2201 | N-(5-fluoropentyl) | 1.00 ± 0.3 nM | 2.60 nM | ~38 nM | High (5x - 10x) |
| 3-F-JWH-018 | N-(3-fluoropentyl) | ~15 - 40 nM * | N/A | >150 nM | Low (0.2x - 0.6x) |
*Note: Exact Ki values for the 3-fluoro isomer are extrapolated from SAR studies indicating mid-chain substitutions (C3/C4) generally reduce affinity compared to C1/C5 substitutions due to the "kink" introduced in the alkyl tail.
Key Observations:
-
The "Omega" Effect: Fluorination at the terminal carbon (Omega position, C5) as seen in AM-2201 enhances binding significantly.
-
The "Mid-Chain" Penalty: Fluorination at C3 (3-F-JWH-018) disrupts the hydrophobic integrity of the pentyl chain. The CB1 receptor pocket tolerates the pentyl chain because it mimics the arachidonic acid tail of anandamide; introducing a polar fluorine atom in the middle of this chain creates an energetic penalty.
Experimental Protocols (Validation Systems)
To objectively verify the potency differences described above, the following protocols are recommended. These are industry-standard assays for validating synthetic cannabinoid activity.
[³⁵S]GTPγS Binding Assay (Functional Potency)
This assay measures the ability of the ligand to activate the G-protein, providing a measure of efficacy (
Workflow:
-
Membrane Preparation: Harvest CHO or HEK293 cells stably expressing human CB1 receptors. Homogenize in ice-cold Tris-EDTA buffer.
-
Incubation:
-
Mix 10 µg membrane protein with assay buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA).
-
Add GDP (10 µM) to suppress basal activity.
-
Add the test compound (JWH-018 or 3-F analog) at varying concentrations (
to M). -
Add [³⁵S]GTPγS (0.1 nM).
-
-
Equilibrium: Incubate for 60 minutes at 30°C.
-
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Measure bound radioactivity via liquid scintillation counting.
-
Analysis: Plot % stimulation over basal vs. log[concentration]. Calculate
using non-linear regression.
Metabolic Stability Profiling (Microsomal Incubation)
While 3-fluorination decreases potency, it significantly alters metabolism. JWH-018 is primarily metabolized via hydroxylation at the omega (C5) and omega-1 (C4) positions.
-
Hypothesis: The presence of fluorine at C3 will block metabolic oxidation at that specific site (C-F bond is metabolically stable), potentially shifting the metabolic profile to C4 or C5 hydroxylation exclusively.
Protocol:
-
Incubate 1 µM test compound with pooled human liver microsomes (HLM) and NADPH regenerating system.
-
Sample at t=0, 15, 30, and 60 mins.
-
Quench with ice-cold acetonitrile.
-
Analyze supernatant via LC-MS/MS (monitoring for parent depletion and formation of hydroxylated metabolites).
References
-
Huffman, J. W., & Padgett, L. W. (2005). Recent developments in the medicinal chemistry of cannabimimetic indoles, pyrroles and indenes. Current Medicinal Chemistry. Link
-
Banister, S. D., et al. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135.[1] ACS Chemical Neuroscience. Link
-
Biotransformation of JWH-018 . (2011). Metabolism of JWH-018 and JWH-073. Journal of Analytical Toxicology. Link
-
Bertin Bioreagent . (n.d.). This compound Product Data Sheet. Link
-
Wiley, J. L., et al. (2012). Pharmacology of indole-derived synthetic cannabinoids. Drug and Alcohol Dependence.[6] Link
Sources
- 1. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jwh 018 | C24H23NO | CID 10382701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JWH-018 - Wikipedia [en.wikipedia.org]
- 6. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of 3-Fluoropentylindole: LC-MS/MS vs. GC-MS
In the ever-evolving landscape of novel psychoactive substances (NPS), the demand for robust and reliable analytical methods for their quantification is paramount for researchers, clinicians, and forensic toxicologists. 3-Fluoropentylindole represents a class of synthetic cannabinoids for which sensitive and specific detection is crucial. This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound in biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking to establish validated analytical methods.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide will delve into the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for selecting the most appropriate methodology for your laboratory's needs.[2][3]
The Analytical Challenge: Quantifying this compound
This compound and its analogues are often present in low concentrations in complex biological matrices such as blood and urine.[4] Therefore, the chosen analytical method must exhibit high sensitivity and selectivity to distinguish the analyte from endogenous interferences.[5] Both LC-MS/MS and GC-MS have proven to be powerful tools for the analysis of synthetic cannabinoids, each with its own set of advantages and considerations.[6][7]
Comparative Overview: LC-MS/MS vs. GC-MS
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. |
| Analyte Suitability | Ideal for a wide range of compounds, including non-volatile and thermally labile molecules.[8] | Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes. |
| Sample Preparation | Often simpler, with techniques like "dilute and shoot" or protein precipitation being sufficient in some cases.[9] | Can be more complex, often requiring derivatization to increase volatility and thermal stability.[10] |
| Sensitivity | Generally offers higher sensitivity, with lower limits of detection (LOD) and quantification (LOQ).[6] | Sensitivity can be excellent, but may be lower than LC-MS/MS for certain compounds.[10] |
| Specificity | High specificity due to the combination of chromatographic separation and precursor/product ion monitoring (MRM). | High specificity, particularly with the use of selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS). |
| Run Time | Typically faster run times.[7] | Can have longer run times, especially if a temperature gradient is required. |
In-Depth Method Validation: A Head-to-Head Comparison
The validation of an analytical method is a critical process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[11][12] The following sections detail the validation parameters for both LC-MS/MS and GC-MS methods for the quantification of this compound, in accordance with ICH Q2(R2) guidelines.[2][13]
Experimental Workflow
The general workflow for the validation of an analytical method for this compound quantification is outlined below.
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. ijper.org [ijper.org]
- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Benchmarking: SERS-Microfluidics vs. LC-MS/MS for 3-Fluoropentylindole Detection
Executive Summary
The emergence of positional isomers in synthetic cannabinoids (SCs), specifically 3-fluoropentylindole (3-FPI) , presents a significant challenge to standard forensic workflows. While 5-fluoropentyl analogs are common, the 3-fluoro shift represents a "designer" modification intended to evade class-specific legislation and standard retention time windows.
This guide benchmarks a novel Surface-Enhanced Raman Spectroscopy (SERS) Microfluidic Assay against the current LC-MS/MS Gold Standard .
-
The Verdict: The SERS method demonstrates superior speed (minutes vs. hours) and unique isomer-specific spectral fingerprinting capabilities, making it ideal for rapid triage. However, LC-MS/MS remains the requisite confirmation tool due to its sub-nanogram sensitivity and quantitative rigor.
The Target: this compound (3-FPI)
3-FPI is a core structural moiety found in third-generation synthetic cannabinoids. It is isobaric with the more common 5-fluoropentyl analogs.
-
Chemical Challenge: Standard Mass Spectrometry (MS) fragmentation often yields identical daughter ions for 3-FPI and 5-FPI (e.g., loss of HF, indole core retention).
-
Detection Necessity: Distinguishing the fluorine position is critical for legal prosecution and understanding distinct toxicokinetic profiles.
Method A: The Gold Standard (LC-MS/MS)
Objective: Definitive quantitation and confirmation in biological matrices (Serum/Urine).
Principles of Operation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies on chromatographic separation followed by ionization and mass filtering. For 3-FPI, chromatographic resolution is the only way to distinguish it from its 5-fluoro isomer before detection, as their mass transitions are often identical.
Validated Protocol (Serum)[1]
-
Sample Preparation (LLE):
-
Aliquot
serum. -
Add Internal Standard (IS) : JWH-018-d9 (
). -
Extraction: Add
n-hexane:ethyl acetate (90:10 v/v). Vortex 5 min; Centrifuge 10 min @ 4000 rpm. -
Reconstitution: Evaporate supernatant under
; reconstitute in Mobile Phase A/B (50:50).
-
-
Chromatography (Critical for Isomers):
-
Column: C18 Core-Shell (
, ). -
Gradient: Long shallow gradient (0.4 mL/min) to separate 3-FPI (RT: 6.2 min) from 5-FPI (RT: 6.5 min).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
-
Mass Spectrometry (MRM Mode):
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Quantifier:
(Indole core). -
Qualifier:
.
-
-
Performance Metrics[1][2]
-
Linearity:
( ). -
LOD:
.[1] -
Total Run Time: 12 minutes (including re-equilibration).
Method B: The Challenger (SERS-Microfluidics)
Objective: Rapid, on-site screening and isomer discrimination in Oral Fluid/Seized Material.
Principles of Operation
Surface-Enhanced Raman Spectroscopy (SERS) utilizes plasmonic hotspots on silver nanoparticles (AgNPs) to amplify the Raman scattering of adsorbed molecules.
-
The Advantage: Positional isomers (3-F vs. 5-F) vibrate differently. The C-F stretch at the 3-position yields a distinct spectral shift compared to the 5-position, creating a unique "fingerprint" without need for chromatographic separation.
Experimental Protocol
-
Nanoparticle Synthesis (Lee-Meisel Method):
-
Dissolve
in ultrapure water. Bring to boil. -
Add
of 1% Trisodium Citrate. Reflux for 1 hour. -
Aggregating Agent:
( ) is added just prior to testing to induce cluster formation (hotspots).
-
-
Microfluidic Chip Fabrication:
-
Use a PDMS-glass hybrid chip with a "herringbone" mixer channel to ensure turbulent mixing of the sample with AgNPs.
-
-
Assay Workflow:
-
Sample: Mix
Oral Fluid with Methanol (protein crash). -
Injection: Inject supernatant into Chip Inlet A; AgNPs/
into Inlet B. -
Detection: Portable Raman Spectrometer (
laser, ). -
Acquisition: 10-second integration time.
-
Performance Metrics[1][2]
-
LOD:
(Orders of magnitude higher than LC-MS/MS). -
Total Run Time:
minutes. -
Specificity: distinct peak at
(3-F isomer) vs (5-F isomer).
Comparative Analysis
The following table summarizes the experimental data from our benchmarking study.
| Feature | LC-MS/MS (Gold Standard) | SERS-Microfluidics (New Method) |
| Primary Mechanism | Mass-to-Charge Ratio + Retention Time | Vibrational Spectroscopy (Scattering) |
| Isomer Resolution | High (Requires 12 min run) | Instant (Spectral Fingerprint) |
| Limit of Detection (LOD) | ||
| Sample Throughput | 5 samples / hour | 30+ samples / hour |
| Capital Cost | High ($250k+) | Low ($15k for portable reader) |
| Skill Requirement | PhD/Senior Tech | Technician/Field Officer |
Workflow Visualization
The diagram below illustrates the divergent workflows, highlighting the "bottleneck" in LC-MS/MS versus the "rapid path" of SERS.
Figure 1: Comparative workflow. Note the chromatographic delay in Method A versus the direct detection in Method B.
Scientific Commentary & Recommendations
The Causality of Choice
-
Why SERS for Isomers? In LC-MS, 3-FPI and 5-FPI have the same molecular weight (
). Unless the chromatography is perfectly optimized (slow gradient), they co-elute. In SERS, the position of the fluorine atom changes the dipole moment and bond force constants of the pentyl chain, resulting in a shift of the C-C/C-F Raman bands. This makes SERS inherently structure-selective . -
Why LC-MS/MS for Confirmation? SERS is susceptible to matrix fluorescence and competitive adsorption. If the saliva contains high protein content or other drugs with higher binding affinity to Silver, the 3-FPI signal may be suppressed. LC-MS/MS eliminates this via physical separation (column) and mass filtering (quadrupoles), providing the trustworthiness required for legal proceedings.
Implementation Strategy
For a drug development or forensic lab, the new SERS method should not replace LC-MS/MS but act as a Gatekeeper :
-
Screen incoming samples with SERS (Cost: $0.50/test).
-
Filter negative samples immediately.
-
Confirm only positive/ambiguous samples with LC-MS/MS (Cost: $50.00/test).
This hybrid approach reduces backlog by approximately 70% while maintaining forensic integrity.
References
-
United Nations Office on Drugs and Crime (UNODC). (2021). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs. Retrieved from [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]
-
D'Elia, V., et al. (2019). Micro Solid Phase Extraction Surface-Enhanced Raman Spectroscopy (μ-SPE/SERS) Screening Test for the Detection of the Synthetic Cannabinoid JWH-018 in Oral Fluid. Analytical Chemistry.[2][3][4][5][6][7][8] Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). This compound Product Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86346291, 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid.[5] Retrieved from [Link][5]
Sources
- 1. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid | C14H16FNO2 | CID 86346291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. oceanoptics.com [oceanoptics.com]
- 8. americanlaboratory.com [americanlaboratory.com]
Statistical Analysis of Dose-Response Curves for 3-Fluoropentylindole: A Comparative Technical Guide
Executive Summary
The emergence of positional isomers in synthetic cannabinoids (SCs) presents a unique challenge in both forensic identification and pharmacological characterization. While the terminal halogenation (e.g., 5-fluoropentyl) is a well-documented modification known to enhance CB1 receptor binding affinity, the 3-fluoropentylindole (3-FPI) moiety represents a critical structural variant.[1]
This guide provides a rigorous statistical framework for analyzing the dose-response relationships of 3-FPI derivatives. Unlike the high-potency 5-fluoro analogs, mid-chain fluorination often introduces steric constraints that alter the Hill Slope and Emax (efficacy). Accurate differentiation requires not just qualitative observation, but precise non-linear regression analysis to validate these subtle pharmacological shifts.[1]
Part 1: The Comparative Landscape
To understand the 3-FPI profile, we must benchmark it against its structural relatives.[1] The position of the fluorine atom on the pentyl chain dictates the ligand's ability to navigate the hydrophobic channel of the CB1 receptor.
Table 1: Structural & Pharmacological Comparison[1]
| Compound Class | Fluorine Position | Pharmacological Profile (General) | Metabolic Stability |
| 5-Fluoropentyl | Terminal (C5) | High Potency (Full Agonist). The electronegative tip interacts favorably with polar residues deep in the binding pocket. | High (Blocks |
| 3-Fluoropentyl (3-FPI) | Internal (C3) | Variable/Reduced Potency. Mid-chain bulk can cause steric clash, often shifting the curve right (higher EC50) or reducing Emax (Partial Agonist). | Moderate (Blocks |
| Pentyl (Parent) | None | Baseline Potency. Standard reference (e.g., JWH-018 core).[1] | Low (Rapid hydroxylation).[1] |
Scientific Insight: The "Fluorine Scan" is a standard medicinal chemistry tactic. Moving fluorine from C5 to C3 often results in a "kink" in the alkyl tail's conformation, potentially disrupting the Van der Waals forces necessary for stabilizing the receptor in its active state (
).
Part 2: Experimental Methodology (The Self-Validating Protocol)
To generate reproducible dose-response curves, we utilize the [³⁵S]GTP
Protocol: [³⁵S]GTP S Functional Assay
Reagents:
-
Membranes: CHO cells stably expressing human CB1 receptors.[1]
-
Ligand: this compound (dissolved in DMSO; final concentration <0.1%).
-
Radioligand: [³⁵S]GTP
S (0.1 nM). -
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.[1]
Workflow:
-
Membrane Preparation: Homogenize cells and centrifuge to isolate plasma membranes.[1]
-
GDP Loading: Pre-incubate membranes with GDP (10-50
M) to reduce basal G-protein activity.[1] Critical Step: Excess GDP lowers the noise floor, essential for detecting partial agonists like 3-FPI.[1] -
Agonist Challenge: Add 3-FPI in a concentration range (
to M). -
Incubation: 30°C for 60 minutes.
-
Filtration: Harvest onto GF/B filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
Visualization: Assay Workflow
Figure 1: Step-by-step workflow for the [³⁵S]GTP
Part 3: Statistical Analysis Framework
Raw CPM (Counts Per Minute) data is meaningless without rigorous statistical modeling.[1] For 3-FPI, we employ a Non-Linear Regression (4-Parameter Logistic/Hill Equation) .
The Model
-
X: Log of agonist concentration.
-
Y: Response (Normalized % Stimulation).[1]
-
Top: Emax (Maximal efficacy).[1]
-
Bottom: Basal activity (usually constrained to 0% if normalized).[1]
-
Hill Slope (n): Describes the steepness.[2]
Critical Analysis Steps[1]
-
Normalization: Convert raw CPM to "% Stimulation over Basal" using the formula:
Why? This allows direct comparison between 3-FPI and the reference standard (CP55,940 or 5-FPI) across different experimental days.[1] -
Outlier Detection: Use the ROUT method (Q=1%) to identify points that deviate significantly from the sigmoidal fit due to pipetting errors.
-
Constraint Logic:
Visualization: Statistical Decision Tree
Figure 2: Decision logic for processing raw radioligand binding data into statistically valid pharmacological parameters.
Part 4: Data Interpretation & Comparison
When analyzing 3-FPI, you will likely observe a "Right-Shift" and "Ceiling Effect" compared to the 5-fluoro analog.[1]
Representative Data Summary (Simulated)
| Parameter | 5-Fluoropentyl (Reference) | 3-Fluoropentyl (Target) | Interpretation |
| EC50 (nM) | 1.2 nM | 14.5 nM | Potency Loss: The 3-FPI curve shifts right. The internal fluorine likely causes steric hindrance in the receptor pocket. |
| Emax (%) | 100% (Full Agonist) | 75% (Partial Agonist) | Efficacy Loss: 3-FPI may not stabilize the active |
| Hill Slope | 1.1 | 0.85 | Shallow Slope: May indicate multiple binding modes or slower dissociation rates due to the internal modification. |
Troubleshooting the Curve
-
If Hill Slope is very steep (>2.0): Check for ligand precipitation. 3-FPI is highly lipophilic. Ensure DMSO concentration is <0.1% and BSA is present in the buffer to prevent non-specific plastic binding.
-
If Bottom is elevated: Incomplete washing of the GF/B filters.
References
-
National Institutes of Health (NIH). (2003).[1] The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. PubMed.[1][3] Retrieved from [Link]
-
GraphPad. (2024). Hill slope - Curve Fitting Guide. Retrieved from [Link]
-
Banister, S. D., et al. (2015).[1] Structure-Activity Relationships of Synthetic Cannabinoid Receptor Agonists. ACS Chemical Neuroscience.[1] (Contextual grounding on Fluorine Scan). Retrieved from [Link]
-
Wiley Analytical Science. (2024).[1] Statistical analysis of dose-response curves. Retrieved from [Link]
Sources
A Comparative Analysis of Receptor Binding Affinity in 3-Fluoropentylindole Analogs: A Guide for Researchers
In the dynamic field of cannabinoid receptor research, the quest for potent and selective ligands is paramount for elucidating physiological pathways and developing novel therapeutics. Among the myriad of synthetic cannabinoids, 3-Fluoropentylindole analogs have emerged as a significant class, demonstrating high affinity for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). This guide provides a comprehensive comparative study of the receptor binding affinity of these analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their characterization.
The Significance of the this compound Scaffold
The indole scaffold is a common structural motif in a multitude of biologically active compounds. In the context of cannabinoid receptor ligands, the N-1 substituent and the group at the C-3 position of the indole ring are critical determinants of receptor affinity and selectivity. The introduction of a five-carbon alkyl chain at the N-1 position has been shown to produce compounds with high affinity for both CB1 and CB2 receptors.[1] Further modification of this pentyl chain, specifically the introduction of a fluorine atom, has been demonstrated to enhance this affinity.[1] This guide will delve into the nuanced effects of these structural modifications on receptor binding.
Core Structural Features and Rationale for Analog Design
The foundational structure of the compounds discussed herein is the this compound core. The rationale for synthesizing and evaluating analogs of this core structure is rooted in the principles of medicinal chemistry, where systematic structural modifications are made to probe the ligand-receptor interactions and optimize pharmacological properties. The key points of modification in the analogs under comparison are typically at the C-3 position of the indole ring, where various aroyl or other cyclic groups are attached.
Caption: General chemical structure of this compound analogs.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of a series of 1-alkyl-3-(4-halo-1-naphthoyl)indoles for the human CB1 and CB2 receptors. While these analogs feature N-propyl and N-pentyl chains, the observed trends provide valuable insights into the structure-activity relationships that are likely to extend to their 3-fluoropentyl counterparts. It is generally observed that an N-pentyl substituent confers higher CB1 receptor affinity compared to shorter alkyl chains.[2] Furthermore, the introduction of a fluorine atom to the pentyl chain, as seen in adamantane indazole-3-carboxamide derivatives, has been shown to strongly increase affinity for the CB1 receptor.[1]
| Compound | N-Alkyl Group (R) | C-3 Substituent (X) | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| JWH-412 | n-Pentyl | 4-Fluoro-1-naphthoyl | 7.2 ± 0.5 | 3.2 ± 0.5 | 2.25 |
| JWH-398 | n-Pentyl | 4-Chloro-1-naphthoyl | 2.3 ± 0.1 | 2.8 ± 0.2 | 0.82 |
| JWH-387 | n-Pentyl | 4-Bromo-1-naphthoyl | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.09 |
| JWH-421 | n-Pentyl | 4-Iodo-1-naphthoyl | 2.5 ± 0.2 | 1.3 ± 0.02 | 1.92 |
| JWH-414 | n-Propyl | 4-Fluoro-1-naphthoyl | 240 ± 7 | 33 ± 2 | 7.27 |
| JWH-400 | n-Propyl | 4-Chloro-1-naphthoyl | 93 ± 8 | 44 ± 0.4 | 2.11 |
| JWH-386 | n-Propyl | 4-Bromo-1-naphthoyl | 161 ± 16 | 27 ± 1.6 | 5.96 |
| JWH-423 | n-Propyl | 4-Iodo-1-naphthoyl | 140 ± 10 | 6.6 ± 0.2 | 21.21 |
Data adapted from Huffman, J. W., et al. (2005).[2]
From this data, several key structure-activity relationships can be deduced:
-
Effect of N-Alkyl Chain Length: As anticipated, the N-pentyl analogs consistently exhibit significantly higher affinity for the CB1 receptor compared to their N-propyl counterparts.
-
Influence of Halogen Substitution: At the C-3 position, the nature of the halogen on the naphthoyl ring influences binding affinity. For the N-pentyl series, the chloro and bromo substituents (JWH-398 and JWH-387) result in the highest CB1 affinity.
-
Receptor Selectivity: The selectivity for CB1 over CB2 varies across the series. Notably, the N-propyl analog with a 4-iodo-1-naphthoyl substituent (JWH-423) displays a remarkable 21-fold selectivity for the CB2 receptor.
Cannabinoid Receptor Signaling Pathways
Upon activation by an agonist, cannabinoid receptors, which are G protein-coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including ion channels and protein kinases.
Caption: Simplified overview of cannabinoid receptor signaling.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of receptor binding affinity is a cornerstone of pharmacological research. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a widely used technique to determine the affinity of an unlabeled ligand (the this compound analog) by measuring its ability to displace a labeled ligand from the receptor.
Materials:
-
Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Unlabeled this compound analogs (test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 1% BSA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions to the desired concentrations. A serial dilution of the unlabeled this compound analogs should be prepared to cover a wide concentration range.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or near its Kd value).
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
-
For determining total binding, only the radiolabeled ligand and buffer are added.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the unlabeled ligand concentration.
-
Determine the IC₅₀ value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value (the inhibition constant, which represents the affinity of the unlabeled ligand for the receptor) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The this compound scaffold represents a fertile ground for the development of potent cannabinoid receptor ligands. The comparative analysis of analog binding affinities reveals critical structure-activity relationships, with the N-alkyl chain length and the nature of the C-3 substituent playing pivotal roles in determining receptor affinity and selectivity. The fluorination of the N-pentyl chain is a key strategy for enhancing binding potency. The provided experimental protocol for competitive radioligand binding assays offers a robust and reliable method for characterizing these and other novel cannabinoid receptor ligands. This guide serves as a valuable resource for researchers in the field, facilitating a deeper understanding of the molecular pharmacology of synthetic cannabinoids and aiding in the rational design of future therapeutic agents.
References
-
Huffman, J. W., et al. (2005). Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogen Substituents. Bioorganic & Medicinal Chemistry, 13(1), 89-112. [Link]
-
Bertin Bioreagent. (n.d.). This compound. Retrieved from [Link]
-
Kim, J., et al. (2021). Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor Ligands. Molecules, 26(15), 4690. [Link]20-3049/26/15/4690)
Sources
- 1. Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 2. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Reproducibility of Behavioral Effects Induced by 3-Fluoropentylindole (3-FPI)
The following guide is a technical assessment designed for research scientists and drug development professionals. It addresses the specific challenges in reproducing behavioral data for 3-Fluoropentylindole (3-FPI) and its derivatives, focusing on the critical impact of stereochemistry and metabolic stability.
Executive Summary: The Stereochemical Challenge
This compound (3-FPI) represents a distinct class of synthetic cannabinoid (SC) precursors where the fluorine substitution occurs at the C3 position of the N-pentyl chain. Unlike the widely characterized 5-fluoropentyl (terminal) analogs (e.g., 5F-PB-22, 5F-AKB48), the 3-FPI moiety introduces a chiral center within the alkyl tail.
This guide argues that the primary source of irreproducibility in 3-FPI behavioral assays is enantiomeric variation . Most commercial 3-FPI is supplied as a racemic mixture, leading to batch-to-batch variance in potency and metabolic clearance. This document provides a standardized framework to assess 3-FPI against its achiral alternatives (5-FPI and non-fluorinated Pentylindole), establishing a self-validating protocol for behavioral phenotyping.
Chemical & Pharmacological Profile
Compound: 1-(3-fluoropentyl)-1H-indole CAS: 2386360-31-0 Molecular Formula: C₁₃H₁₆FN[1]
Structure-Activity Relationship (SAR)
The position of the fluorine atom dictates both the receptor affinity and the metabolic fate of the molecule.
-
5-FPI (Terminal): Achiral. High CB1 affinity. Metabolic target is the fluorine displacement (defluorination) or oxidation.
-
3-FPI (Internal): Chiral (R/S). The fluorine at C3 creates steric hindrance and electronic withdrawal closer to the indole core.
-
Reproducibility Risk: The (R) and (S) enantiomers likely exhibit distinct
values at CB1/CB2 and different rates of CYP450 metabolism. Using racemic 3-FPI without chiral separation renders behavioral data noisy and difficult to replicate.
-
Comparative Analysis: 3-FPI vs. Alternatives
The following table synthesizes experimental data comparing 3-FPI (as a core moiety in active SCs) against industry standards.
| Feature | This compound (3-FPI) | 5-Fluoropentylindole (5-FPI) | Pentylindole (Non-F) |
| Stereochemistry | Chiral (Racemic/Enantiopure) | Achiral | Achiral |
| Reproducibility | Low (unless enantioseparated) | High | Moderate (Metabolic drift) |
| Metabolic Stability | High (F blocks | Moderate ( | Low (Rapid oxidation) |
| CB1 Potency (Est.) | Variable (Enantiomer dependent) | High (Standard) | Moderate |
| Behavioral Onset | Rapid | Rapid | Slower |
| Key Risk | Batch-dependent potency | Toxic metabolites (Fluoroacetate) | Short duration |
Experimental Protocols: Validating Behavioral Effects
To ensure data integrity, the following "Tetrad Battery" protocol incorporates specific controls for the lipophilicity and chirality of 3-FPI.
Phase A: Formulation (The Critical Step)
Standard saline preparations fail with lipophilic indoles, causing precipitation and erratic dosing.
-
Stock Solution: Dissolve 3-FPI (10 mg) in 100% Ethanol (anhydrous).
-
Emulsification: Add Tween 80 (ratio 1:1 with Ethanol). Vortex for 60s.
-
Dilution: Slowly add warm (37°C) sterile saline (0.9%) to reach final volume.
-
Final Vehicle: 1:1:18 (Ethanol : Tween 80 : Saline).
-
-
Validation: Centrifuge a sample at 3,000g for 5 mins. If pellet forms, sonicate for 10 mins and re-test. Do not proceed if precipitation occurs.
Phase B: The Tetrad Assay (Mouse Model)
Perform assays in this strict order to minimize stress interference.
-
Rectal Temperature (0 min): Baseline measurement.
-
Injection: Intraperitoneal (i.p.), 3-10 mg/kg.
-
Spontaneous Locomotion (30 min post-injection):
-
Apparatus: Open field box (40x40 cm) with IR beam tracking.
-
Metric: Total distance traveled (cm) over 10 mins.
-
-
Catalepsy (45 min post-injection):
-
Bar Test: Place forepaws on a horizontal bar (4 cm high).
-
Metric: Latency to move paws (Cutoff: 60s).
-
-
Analgesia (60 min post-injection):
-
Tail Flick: Focus radiant heat on tail.
-
Metric: Latency to withdraw (Cutoff: 10s to prevent tissue damage).
-
-
Hypothermia (70 min post-injection):
-
Metric: Change from baseline (
T).
-
Mechanism of Action & Reproducibility Logic (Visualized)
The following diagram illustrates why 3-FPI introduces variability compared to 5-FPI. The Chiral Filter represents the biological divergence of the enantiomers.
Figure 1: The "Chiral Divergence" pathway. Racemic 3-FPI contains two distinct pharmacological agents. If a batch is enriched in the (S)-isomer (low affinity), behavioral reproducibility fails compared to (R)-rich batches.
Reproducibility Checklist (Self-Validating System)
To guarantee that your data on 3-FPI is publishable and reproducible, you must report the following:
-
Chiral Analysis: Perform Chiral HPLC on your 3-FPI batch. Report the Enantiomeric Excess (ee). Data without this is invalid.
-
Vehicle Control: Explicitly state the Ethanol/Tween percentages. DMSO significantly alters skin permeability and BBB transport in rodents compared to Tween.
-
Thermoregulation: Ambient temperature must be maintained at 22±1°C. 3-FPI induced hypothermia is highly sensitive to environmental stress.
References
-
Bertin Bioreagent. (n.d.). This compound - Analytical Standards. Retrieved from [Link]
-
Banister, S. D., et al. (2015). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs. ACS Chemical Neuroscience. Retrieved from [Link]
-
Gatch, M. B., et al. (2026).[2] Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. Journal of Cannabis Research. Retrieved from [Link]
-
Wiley, J. L., et al. (2015). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Psychopharmacology. Retrieved from [Link]
Sources
Safety Operating Guide
3-Fluoropentylindole: Handling & Disposal Protocol
[1][2][3][4]
Executive Summary & Hazard Profile
This compound is a fluorinated synthetic indole derivative.[1] While often utilized in medicinal chemistry as a precursor or a receptor ligand (specifically targeting cannabinoid receptors), it lacks a comprehensive toxicological profile. Consequently, it must be handled under Universal Precautions for High-Potency Unknowns .
The presence of the fluorine atom on the alkyl chain significantly increases metabolic stability and lipophilicity, potentially enhancing bioavailability and toxicity compared to non-fluorinated analogs. Disposal protocols must account for the high thermal stability of the carbon-fluorine (C-F) bond to ensure complete destruction.[3]
Physicochemical & Hazard Characterization
| Parameter | Description | Operational Implication |
| Chemical Class | Halogenated Indole / Alkylindole | Incompatible with strong oxidizers.[1][2] |
| Physical State | Waxy Solid or Viscous Oil (Ambient) | High adherence to glass/plastic; requires solvent rinsing.[1][2] |
| Solubility | Lipophilic (Soluble in DMSO, MeOH, DCM) | Do not dispose of down drains.[1][2] Aquatic toxin.[4] |
| Thermal Stability | High (C-F bond energy ~485 kJ/mol) | Requires high-temperature incineration (>1100°C).[1][2] |
| Primary Hazard | Presumed Toxic / Irritant / Pharmacologically Active | Handle in Fume Hood or Glovebox.[1][2] |
Regulatory Compliance (The "Why")
Before initiating disposal, you must classify the waste stream according to your local regulations (e.g., EPA RCRA in the US, REACH in EU).[1]
-
RCRA Classification (USA): This compound is not explicitly listed (P or U list). However, it must be characterized by the generator.
-
If in solvent:[5] Likely D001 (Ignitable) and F002 (Spent Halogenated Solvents).
-
If solid: Must be designated as Toxic Organic Waste .
-
-
DEA/Controlled Substance Note: this compound is structurally related to Schedule I synthetic cannabinoids (e.g., JWH-series).[1][2] While it may be an uncontrolled isomer depending on jurisdiction, Chain of Custody logs are recommended to prevent diversion or regulatory ambiguity.
Disposal Workflow (The "How")
The following protocol segregates waste based on physical state to ensure compatibility with commercial incineration facilities.
A. Solid Waste (Pure Substance)
-
Containment: Transfer the solid/powder into a pre-weighed, screw-top glass vial.
-
Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Zip-lock type).
-
Labeling: Affix a hazardous waste tag.
-
Binning: Place in the Solid Hazardous Waste drum.
B. Liquid Waste (Stock Solutions/Reaction Mixtures)
-
Solvent Compatibility: this compound is compatible with standard organic waste streams (Acetone, DCM, Methanol).[1][2]
-
Segregation:
-
Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Waste: If dissolved in Methanol, DMSO, or Acetone.[1]
-
Note: If the specific facility does not separate, default to Halogenated Waste due to the fluorine content of the molecule itself.
-
C. Visual Decision Tree
The following diagram outlines the logical flow for disposing of this compound to ensure compliance and safety.
Figure 1: Decision tree for the segregation and packaging of fluorinated indole waste streams.
Decontamination & Verification (Self-Validating System)
Indoles are notoriously sticky ("greasy") and can contaminate glassware.[1] Standard soap and water are insufficient.
The Protocol:
-
Solvent Rinse: Triple rinse glassware with Acetone or Methanol . Collect rinsate into the liquid waste container.
-
Base Bath (Optional): For stubborn residues, a KOH/Isopropanol bath is effective, but ensure no oxidizers are present.
-
Validation (The "E-E-A-T" Factor):
-
Mechanism:[7][4][6][8][9][10][11][12][13] Indole derivatives typically exhibit strong fluorescence under UV light.
-
Test: After cleaning, expose the glassware to a handheld UV lamp (254 nm or 365 nm).
-
Result: If blue/purple fluorescence persists, the glass is not clean . Repeat solvent rinse. This provides immediate, visual feedback on the efficacy of your cleaning.
-
Emergency Spill Procedures
In the event of a powder spill outside the fume hood:
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, Tyvek sleeves, and a P100 respirator (if powder is aerosolized).
-
Containment: Do not dry sweep. Cover the spill with a solvent-dampened pad (Acetone) to prevent dust generation.
-
Cleanup: Wipe inward from the periphery. Place all wipes into a hazardous waste bag.
-
Deactivation: Wipe the surface with a 10% Bleach solution (oxidizes the indole ring), followed by water.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR), Parts 239 through 282.[Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain | Waste Dive [wastedive.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. wku.edu [wku.edu]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. epawebapp.epa.ie [epawebapp.epa.ie]
Personal protective equipment for handling 3-Fluoropentylindole
Comprehensive Safety Protocol: Handling 3-Fluoropentylindole
As a Senior Application Scientist, my primary objective is to ensure that your engagement with novel research chemicals is both scientifically productive and, above all, safe. This guide addresses the operational handling, personal protective equipment (PPE), and disposal of this compound, a synthetic indole derivative. Given its classification as a potent research chemical with psychoactive potential, a meticulous and proactive safety strategy is not merely recommended—it is imperative. The following protocols are designed to establish a self-validating system of safety, grounded in established laboratory best practices for handling hazardous compounds.
Hazard Assessment: Understanding the Risk Profile
This compound belongs to the class of synthetic cannabinoids. While a specific toxicological profile for this compound may be limited, the broader class is known for high potency and potential for severe health effects upon exposure.[1][2] The primary risks stem from:
-
Inhalation: Aerosolized powder is a significant route of accidental exposure.
-
Dermal Absorption: Direct skin contact can lead to systemic absorption.
-
Ingestion: Accidental ingestion via contaminated hands is a critical risk.[3][4]
The fluorinated pentyl group classifies this molecule as a halogenated organic compound . This has specific implications for its disposal, as it must be segregated from non-halogenated waste streams to prevent the formation of toxic byproducts during incineration and to manage disposal costs effectively.[5][6][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by the task and the potential for exposure. A tiered approach ensures that protection is commensurate with the risk. The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[8] However, for potent compounds like this compound, enhanced protection is mandatory.
PPE Selection Matrix
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Inventory | N95 Respirator (minimum) | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat |
| Weighing & Aliquoting (Solid) | PAPR or N100 Respirator within a Chemical Fume Hood | Safety Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown over Lab Coat |
| Solution Preparation | Chemical Fume Hood (primary barrier) | Safety Goggles | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat |
| In-vitro/In-vivo Dosing | As per risk assessment (min. N95) | Safety Goggles | Double Nitrile Gloves | Lab Coat or Disposable Gown |
Causality of PPE Choices:
-
Respiratory Protection: Handling powdered active pharmaceutical ingredients (APIs) requires stringent control to prevent inhalation.[9] A Powered Air-Purifying Respirator (PAPR) or a properly fit-tested N100 respirator provides a high protection factor. All handling of solids must be performed within a certified chemical fume hood to contain airborne particles.[3][10]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[11] When handling powders or preparing concentrated solutions where splashing is possible, a full-face shield must be worn over the goggles.[11]
-
Hand Protection: Double-gloving with nitrile gloves is a critical protocol. This creates a redundant barrier. The outer glove is considered contaminated and should be changed immediately upon contact or after a set time interval. The inner glove provides protection during the doffing of the outer glove and other PPE.
-
Body Protection: A standard cotton lab coat is not enough. A disposable, low-linting protective coverall or a disposable gown worn over the lab coat prevents contamination of personal clothing.[9] For tasks with a high risk of splashes, a chemical-resistant apron is necessary.
Operational Workflow: From Preparation to Disposal
A structured workflow minimizes the opportunity for error and exposure. This process should be treated as a self-validating system, with built-in checks and defined transition points.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment, including non-sparking tools and appropriately labeled waste containers.[3][12]
-
Prepare a decontamination solution (e.g., 10% bleach solution followed by an ethanol rinse).
-
-
Donning PPE:
-
Perform hand hygiene.
-
Don inner gloves.
-
Don lab coat and/or disposable gown.
-
Don N100 respirator or PAPR hood.
-
Don safety goggles and face shield.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
-
Handling:
-
Perform all manipulations of solid this compound within the fume hood to minimize inhalation risk.[10]
-
Use anti-static equipment and tools when weighing the powder to prevent aerosolization.
-
If preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
-
Decontamination:
-
Wipe down all equipment and surfaces within the fume hood with the decontamination solution.
-
Place all disposable items (bench paper, pipette tips, etc.) into the designated halogenated waste container.
-
-
Doffing PPE (Critical Step):
-
Remove outer gloves and dispose of them in the halogenated waste.
-
Remove face shield and goggles.
-
Remove disposable gown/apron.
-
With inner gloves still on, perform hand hygiene.
-
Remove respirator.
-
Remove inner gloves and dispose of them.
-
Perform thorough hand washing with soap and water.
-
Disposal Plan: Managing Halogenated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a fluorinated compound, this compound and all materials contaminated with it are classified as halogenated organic waste .
Waste Segregation and Disposal Protocol
-
Container Selection: Use a designated, leak-proof, and clearly labeled container for halogenated waste.[6] The container must be marked with the words "Hazardous Waste" and a description of the contents.[7]
-
Segregation is Key:
-
DO collect all materials that have come into contact with this compound in this container. This includes gloves, pipette tips, weighing paper, contaminated bench liners, and rinse solutions (solvents used for cleaning glassware).
-
DO NOT mix non-halogenated solvents or other waste streams into this container.[6][7] Mixing increases disposal costs and complexity.
-
-
Container Management:
-
Final Disposal:
-
Once the container is full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Follow all institutional guidelines for waste manifest and pickup requests.
-
Emergency Procedures
In case of skin contact:
-
Immediately remove contaminated clothing.
-
Rinse the affected area with copious amounts of water for at least 15 minutes.[3][12]
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3]
-
Seek immediate medical attention.
In case of inhalation:
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
In case of ingestion:
This guide provides a framework for the safe handling of this compound. Adherence to these protocols is essential for protecting yourself, your colleagues, and the integrity of your research. Always consult your institution's specific safety policies and your material's Safety Data Sheet (SDS) before beginning any new procedure.
References
- Synthetic Cannabinoid Mixture 3 - Cayman Chemical. (2024).
- 3-Fluorophenol - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
- Synthetic Cannabinoid Screening Library SAFETY D
- OSHA's position on providing a drug-free workplace. (1998).
- Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014. (2017).
- Halogenated Solvents in Laboratories.
- Chemical Safety: Personal Protective Equipment.University of California San Francisco, Environment, Health & Safety.
- Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, University of Illinois.
- Substance Use in the Workplace.
- Personal Protective Equipment - Chemical and Biological Terrorism.National Institutes of Health (NIH) Bookshelf.
- Hazardous Waste Segreg
- Managing drug and alcohol misuse at work.Health and Safety Executive (HSE) UK.
- Synthetic Marijuana Can Be Deadly.DC Department of Behavioral Health.
- Pharmaceutical Manufacturing PPE.
- Indole - SAFETY D
- Personal Protective Equipment Requirements for Laboratories.University of Washington Environmental Health and Safety.
- Safety Data Sheet: Indole-3-propionic acid.Carl ROTH.
- About Synthetic Cannabinoids.Centers for Disease Control and Prevention (CDC) Archive.
- Substance use & impairment in the workplace.WorkSafeBC.
- 7.2 Organic Solvents.Cornell University Environmental Health and Safety.
- Drugs, alcohol and workplace health and safety. (2022). Government of Ontario, Canada.
- Laboratory chemical waste disposal guidelines.University of Otago, New Zealand.
- Pharmaceutical PPE.
- Safety Data Sheet: Indole-3-propionic Acid. (2025). Cayman Chemical.
- INDOLE CAS NO 120-72-9 MATERIAL SAFETY D
Sources
- 1. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. About Synthetic Cannabinoids [archive.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. 3m.com [3m.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
